molecular formula C9H10N2O B13299288 2-[3-(Aminomethyl)phenoxy]acetonitrile

2-[3-(Aminomethyl)phenoxy]acetonitrile

Cat. No.: B13299288
M. Wt: 162.19 g/mol
InChI Key: FUULSSNQYAQVTR-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)phenoxy]acetonitrile (CAS 1158063-11-6) is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This compound is a solid at room temperature and should be stored sealed in a dry environment, ideally between 2-8°C, to maintain its stability . Its structure features both a phenoxyacetonitrile moiety and a benzylamine group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The presence of two distinct functional groups—the nitrile (C≡N) and the aminomethyl (CH2NH2)—allows researchers to pursue multiple synthetic pathways. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the primary amine group is readily available for amide bond formation or condensation reactions . This reactivity makes it a useful intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals. As a phenoxyacetonitrile derivative, it is related to other research compounds such as 2-(3-Methoxyphenyl)acetonitrile and 4-Methylphenoxyacetonitrile, which are employed in various research applications including as precursors for antispasmodic agents and other biologically active molecules . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-[3-(aminomethyl)phenoxy]acetonitrile

InChI

InChI=1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,5,7,11H2

InChI Key

FUULSSNQYAQVTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)CN

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 2-[3-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the selection of bifunctional building blocks is a critical determinant of a drug candidate's trajectory. 2-[3-(Aminomethyl)phenoxy]acetonitrile (CAS: 1061650-73-4 for the free base; 1306603-16-6 for the hydrochloride salt) represents a highly versatile pharmacophore scaffold widely utilized in the development of targeted therapeutics [1].

As an application scientist, I evaluate molecules not merely for their theoretical target affinity, but for their empirical developability. This compound is characterized by two distinct, highly reactive functional groups separated by a conformationally flexible phenoxy ether linkage. This specific topology provides a self-validating system for structure-activity relationship (SAR) expansion:

  • Primary Aminomethyl Group (-CH

    
    NH
    
    
    
    ):
    A strong hydrogen bond donor and basic center. At physiological pH (7.4), this amine is predominantly protonated, facilitating critical salt-bridge formations with target proteins (e.g., kinase hinge regions or GPCR acidic residues) while drastically enhancing aqueous solubility.
  • Phenoxyacetonitrile Moiety (-O-CH

    
    -CN):  The ether oxygen provides conformational flexibility and acts as a hydrogen bond acceptor. The terminal nitrile group is a strong dipole and a synthetically masked bioisostere, primed for late-stage conversion into tetrazoles or amidines without disrupting the core molecular weight.
    

Physicochemical Profiling & Data Summary

Understanding the physicochemical boundaries of a building block is essential before integrating it into a high-throughput screening (HTS) or lead optimization campaign. The table below synthesizes the core properties of 2-[3-(Aminomethyl)phenoxy]acetonitrile, explaining the causality behind its developability metrics.

PropertyValue (Free Base)Value (HCl Salt)Rationale / Impact on Drug Design
Molecular Weight 162.19 g/mol 198.65 g/mol Low MW allows for extensive synthetic elaboration while strictly maintaining lead-like properties (Rule of 3 compliance).
Formula C

H

N

O
C

H

ClN

O
-
LogP (Estimated) ~0.8 - 1.2< 0 (Highly polar)Optimal lipophilicity for oral bioavailability; the salt form ensures rapid dissolution in aqueous assay media.
pKa (Primary Amine) ~9.2 - 9.5N/AThe highly basic amine ensures >95% protonation at pH 7.4, enhancing target engagement via electrostatic interactions.
Polar Surface Area ~59 Ų~59 ŲExcellent membrane permeability profile; well below the 140 Ų threshold limit for passive cellular diffusion.
H-Bond Donors 23 (NH

)
Facilitates strong, directional interactions with target protein backbones.
H-Bond Acceptors 33Provided by the ether oxygen, nitrile nitrogen, and amine nitrogen.

Synthetic Utility & Pharmacophore Mapping

The true value of 2-[3-(Aminomethyl)phenoxy]acetonitrile lies in its orthogonal reactivity. The primary amine can be selectively acylated or alkylated, while the nitrile remains inert under standard coupling conditions, reserving it for subsequent cyclization or hydrolysis.

Pharmacophore Core 2-[3-(Aminomethyl) phenoxy]acetonitrile Amine Primary Amine (-CH2NH2) Core->Amine pKa ~9.3 H-Bond Donor Nitrile Nitrile Group (-C≡N) Core->Nitrile H-Bond Acceptor Dipole Interactions Ether Phenoxy Ether (-O-) Core->Ether Conformational Flexibility Amide Amide Coupling (Kinase Hinge Binders) Amine->Amide Acylation Salt HCl Salt Formation (Solubility Enhancement) Amine->Salt Protonation Tetrazole Tetrazole Bioisostere (Acidic Pharmacophore) Nitrile->Tetrazole [3+2] Cycloaddition Amidine Amidine Formation (Protease Inhibitors) Nitrile->Amidine Pinner Reaction

Pharmacophore mapping and synthetic trajectories of 2-[3-(Aminomethyl)phenoxy]acetonitrile.

Experimental Workflows for Physicochemical Characterization

To validate the developability of derivatives synthesized from this building block, we employ a rigorous, self-validating analytical workflow. Do not rely solely on in silico predictions; empirical validation is paramount to prevent late-stage attrition.

Workflow Start Compound: 2-[3-(Aminomethyl) phenoxy]acetonitrile Prep Sample Preparation (10 mM DMSO Stock) Start->Prep pKa Potentiometric Titration (Cosolvent Extrapolation) Prep->pKa Aqueous/MeOH Mixtures Sol Kinetic Solubility Assay (Nephelometry/HPLC-UV) Prep->Sol PBS pH 7.4 Dilution LogP Lipophilicity (LogD/LogP) (Shake-Flask / LC-MS) Prep->LogP Octanol/Water Partitioning Data Data Synthesis & Profiling (Structure-Property Relationship) pKa->Data Sol->Data LogP->Data

High-throughput physicochemical characterization workflow for lead optimization.

Protocol 1: Potentiometric pKa Determination (Cosolvent Extrapolation)

Causality: While the basic primary amine is easily titratable, the lipophilic nature of the phenoxyacetonitrile core can cause the neutral free base to precipitate in purely aqueous media during titration. To prevent signal artifacting and electrode fouling from precipitation, we utilize a cosolvent extrapolation method (Yasuda-Shedlovsky) [2]. Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in standardized, CO

    
    -free methanol.
    
  • Titration Mixtures: Prepare three titration vessels with varying ratios of Methanol:Water (e.g., 30%, 40%, 50% v/v). Add a background electrolyte (0.15 M KCl) to each to maintain constant ionic strength.

  • Potentiometric Titration: Titrate the solutions using standardized 0.5 M HCl and 0.5 M KOH from pH 2.0 to 11.0 at a constant temperature of 25°C under an argon atmosphere.

  • Data Synthesis: Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot the psKa against the dielectric constant of the respective mixtures and extrapolate the linear regression to 0% cosolvent (pure water) to determine the macroscopic aqueous pKa.

Protocol 2: High-Throughput Kinetic Solubility Assay

Causality: In early-stage discovery, thermodynamic solubility (equilibrium from a solid crystal state) is less relevant than kinetic solubility. Biological assays typically involve diluting a concentrated DMSO stock directly into an aqueous buffer. If a compound crashes out of solution during this rapid dilution, it leads to false negatives in bioassays. Therefore, we measure kinetic solubility to accurately mimic these exact in vitro conditions [3]. Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-[3-(Aminomethyl)phenoxy]acetonitrile in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 10 mM down to 0.1 µM) in a 96-well V-bottom plate using DMSO.

  • Aqueous Dispensing: Transfer 4 µL of each DMSO dilution into a UV-transparent 96-well microplate containing 196 µL of Phosphate-Buffered Saline (PBS, pH 7.4). This yields a final DMSO concentration of 2%, matching standard biological assay tolerance.

  • Incubation: Seal the plate and incubate on a vibrating platform shaker at 1000 rpm for 2 hours at room temperature to allow for potential nucleation.

  • Detection: Measure light scattering (nephelometry) of the wells. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (indicating colloidal aggregation or precipitation) is detected.

References

  • National Center for Biotechnology Information. "2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride - PubChem." PubChem Compound Database. Available at:[Link]

  • Işık, M., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." Journal of Computer-Aided Molecular Design, PubMed Central (PMC7347313). Available at:[Link]

  • Wang, J., et al. "Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity." Scientific Reports, PubMed Central (PMC6536093). Available at:[Link]

An In-depth Technical Guide to 2-[3-(Aminomethyl)phenoxy]acetonitrile: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-[3-(Aminomethyl)phenoxy]acetonitrile, a bifunctional organic molecule featuring a primary amine, an ether linkage, and a nitrile group. While specific research on this compound is limited, its structural motifs are prevalent in medicinal chemistry and materials science, positioning it as a valuable and versatile building block. This document details its chemical identity, physicochemical properties, and proposes a robust, two-stage synthetic protocol based on established organic chemistry principles. Furthermore, it offers guidance on analytical characterization, discusses potential research applications by drawing parallels with structurally related compounds, and outlines essential safety and handling procedures. This guide is intended for researchers and professionals in drug development and chemical synthesis who are interested in leveraging this molecule's unique architecture for novel applications.

Chemical Identity and Physicochemical Properties

2-[3-(Aminomethyl)phenoxy]acetonitrile is a substituted aromatic compound. The presence of a basic aminomethyl group, a polar nitrile functionality, and a phenoxy ether core imparts a unique combination of chemical properties. The molecule is most commonly available as its hydrochloride salt to improve stability and handling.

PropertyValueSource(s)
Chemical Name 2-[3-(Aminomethyl)phenoxy]acetonitrile-
Synonym(s) [3-(Aminomethyl)phenoxy]acetonitrile[1]
Molecular Formula C₉H₁₀N₂O[2]
Molecular Weight 162.19 g/mol (Free Base) 198.65 g/mol (Hydrochloride Salt)[1][2]
Monoisotopic Mass 162.07932 Da[2]
CAS Number 1306603-16-6 (Hydrochloride Salt)[1]
Physical Form Powder (Hydrochloride Salt)[1]
SMILES N(C)C1=CC(OCC#N)=CC=C1[2]
InChI Key JWNFWHHDXWHZJA-UHFFFAOYSA-N (Hydrochloride Salt)[1]
Predicted XlogP 0.7[2]
Predicted CCS [M+H]⁺ 135.0 Ų[2]

Proposed Synthesis and Purification

Overall Synthetic Workflow

The proposed synthesis involves the formation of a key intermediate, 3-(cyanomethoxy)benzaldehyde, which is then converted to the final product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 3-Hydroxybenzaldehyde + Chloroacetonitrile B Intermediate: 3-(Cyanomethoxy)benzaldehyde A->B K₂CO₃, Acetone, Reflux C 3-(Cyanomethoxy)benzaldehyde + NH₄Cl B->C D Product: 2-[3-(Aminomethyl)phenoxy]acetonitrile C->D NaBH₃CN, Methanol

Caption: Proposed two-step synthesis of 2-[3-(Aminomethyl)phenoxy]acetonitrile.

Step 1: Synthesis of 3-(Cyanomethoxy)benzaldehyde

Principle: This step utilizes the Williamson ether synthesis, a classic Sₙ2 reaction where the phenoxide ion, generated in situ from 3-hydroxybenzaldehyde and a mild base, acts as a nucleophile to displace the chloride from chloroacetonitrile.[3][4] Acetone is a suitable polar aprotic solvent, and potassium carbonate is an effective and easily removable base.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10 mL per gram of aldehyde).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add chloroacetonitrile (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(cyanomethoxy)benzaldehyde.

Step 2: Synthesis of 2-[3-(Aminomethyl)phenoxy]acetonitrile

Principle: This transformation is achieved via reductive amination. The aldehyde intermediate first reacts with an ammonia source (ammonium chloride) to form an imine in situ. This imine is then selectively reduced by a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), to yield the primary amine.[5][6] NaBH₃CN is the reagent of choice as it is stable in protic solvents and selectively reduces the protonated imine intermediate over the starting aldehyde, allowing for a one-pot reaction.[5]

Experimental Protocol:

  • Dissolve the 3-(cyanomethoxy)benzaldehyde intermediate (1.0 eq.) in methanol (15 mL per gram of aldehyde) in a round-bottom flask with a magnetic stirrer.

  • Add ammonium chloride (5.0 eq.) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq.) in methanol.

  • Cool the reaction mixture containing the imine to 0°C in an ice bath.

  • Slowly add the NaBH₃CN solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of 1M HCl until the pH is ~2 to decompose any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between water and an organic solvent like dichloromethane.

  • Basify the aqueous layer with 1M NaOH to a pH of >10 and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base of 2-[3-(Aminomethyl)phenoxy]acetonitrile.

Purification and Salt Formation

The crude product can be purified by silica gel column chromatography. To prepare the more stable hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected results from standard analytical techniques, with reference data from structurally similar compounds.

TechniqueExpected Characteristics
¹H NMR Aromatic Protons: 4H, complex multiplet pattern in the range of δ 6.8-7.4 ppm. -O-CH₂-CN Protons: 2H, singlet, expected around δ 4.8-5.0 ppm.[7] -CH₂-NH₂ Protons: 2H, singlet, expected around δ 3.8-4.0 ppm. -NH₂ Protons: 2H, broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR Nitrile Carbon (-CN): Expected in the range of δ 115-120 ppm.[8] Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon attached to the ether oxygen (-C-O) will be the most downfield. -O-CH₂-CN Carbon: Expected around δ 55-65 ppm. -CH₂-NH₂ Carbon: Expected around δ 40-50 ppm.
FT-IR Nitrile Stretch (C≡N): A sharp, medium-intensity peak around 2250 cm⁻¹.[8] N-H Bending (Amine): A medium-intensity peak around 1600 cm⁻¹. N-H Stretching (Amine): Two weak to medium peaks (for primary amine) in the region of 3300-3500 cm⁻¹. C-O-C Stretch (Ether): Strong peak(s) in the 1200-1250 cm⁻¹ region.
Mass Spec. (ESI+) : Expected [M+H]⁺ ion at m/z = 163.0866. Other potential adducts include [M+Na]⁺ at m/z = 185.0685.[2]

Potential Applications and Research Directions

The unique trifecta of functional groups in 2-[3-(Aminomethyl)phenoxy]acetonitrile makes it a promising scaffold for various research areas, particularly in drug discovery.

Medicinal Chemistry Building Block
  • Scaffold for Biologically Active Molecules: The phenoxyacetic acid/amide moiety is a well-known pharmacophore found in various drugs.[9] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for derivatization. The aminomethyl group offers a site for forming amides, sulfonamides, or for further alkylation.

  • Herbicidal and Antifungal Agents: Phenoxyacetonitrile derivatives have been investigated for their herbicidal and antifungal properties.[4][10] The aminomethyl group could be used to modify solubility and target interaction, potentially leading to new classes of agrochemicals.

  • CNS-Active Agents: Many central nervous system (CNS) active drugs contain a benzylamine or related moiety. The ether linkage and substitution pattern of this molecule could be explored for activity at various CNS targets.

Hypothetical Biological Pathway Interaction

Given that some aminomethyl-phenol derivatives are known to interact with signaling pathways like Protein Kinase C (PKC), it is plausible that derivatives of 2-[3-(Aminomethyl)phenoxy]acetonitrile could be designed to modulate such pathways. PKC is a critical node in signal transduction, regulating cell growth and differentiation, and its dysregulation is implicated in cancer.

cluster_pathway Hypothetical PKC Signaling Pathway cluster_drug Potential Intervention GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Drug Derivative of 2-[3-(Aminomethyl)phenoxy]acetonitrile Drug->PKC Inhibits

Caption: Hypothetical inhibition of the PKC pathway by a derivative of the title compound.

Safety and Handling

The hydrochloride salt of 2-[3-(Aminomethyl)phenoxy]acetonitrile is classified with a "Warning" signal word.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Recommended PPE: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Use respiratory protection if dust is generated.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Cohen, A., Hall, R. A., Heath-Brown, B., Parkes, M. W., & Rees, A. H. (1955). Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds. British Journal of Pharmacology and Chemotherapy, 10(4), 396–403. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChemLite. 2-[3-(aminomethyl)phenoxy]acetonitrile hydrochloride (C9H10N2O). [Link]

  • Jakob, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Organic Syntheses. Oxidative Amination of Benzaldehyde to N-Benzoyl Pyrrolidine. [Link]

  • S. L., S., & K., S. (2018). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Research Journal of Pharmacy and Technology, 11(1), 223. [Link]

  • SpectraBase. 4-(3-Acetyl-phenoxy)-phthalonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Google Patents. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
  • Scribd. Reductive Amination of Benzaldehyde. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Rogowska, A., Płotka-Wasylka, J., & Namieśnik, J. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 30(7), 1543. [Link]

  • Liu, Y., Zhang, Y., Li, Y., Yang, X., & Zhang, H. (2026). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. Chemistry & Biodiversity, e202600123. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Reich, H. J. Tables For Organic Structure Analysis. [Link]

Sources

An In-depth Technical Guide to 2-[3-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[3-(Aminomethyl)phenoxy]acetonitrile is a substituted aromatic compound featuring a unique combination of a primary amine, an ether linkage, and a nitrile group. This trifunctional scaffold presents a versatile platform for chemical modification, making it an intriguing candidate for investigation in medicinal chemistry and materials science. The presence of a flexible aminomethyl side chain, a phenoxy core often found in biologically active molecules, and a reactive nitrile group allows for a multitude of potential synthetic transformations and biological interactions.[1] This guide provides a comprehensive overview of the available technical data for 2-[3-(aminomethyl)phenoxy]acetonitrile and its more commonly available hydrochloride salt, serving as a foundational resource for researchers and developers.

Chemical Identity and Core Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. While the free base form of 2-[3-(aminomethyl)phenoxy]acetonitrile is cataloged in chemical databases, it is most frequently supplied and referenced as its hydrochloride salt. The identifiers for both forms are detailed below.

2-[3-(Aminomethyl)phenoxy]acetonitrile (Free Base)
IdentifierValueSource
IUPAC Name 2-[3-(aminomethyl)phenoxy]acetonitrile[2]
Molecular Formula C₉H₁₀N₂O[2]
Canonical SMILES C1=CC(=CC(=C1)OCC#N)CN[2]
InChI InChI=1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,5,7,11H2[2]
InChIKey FUULSSNQYAQVTR-UHFFFAOYSA-N[2]
2-[3-(Aminomethyl)phenoxy]acetonitrile Hydrochloride
IdentifierValueSource
CAS Number 1306603-16-6
Synonym [3-(aminomethyl)phenoxy]acetonitrile hydrochloride
Linear Formula C₉H₁₁ClN₂O
InChI 1S/C9H10N2O.ClH/c10-4-5-12-9-3-1-2-8(6-9)7-11;/h1-3,6H,5,7,11H2;1H
InChIKey JWNFWHHDXWHZJA-UHFFFAOYSA-N

Physicochemical and Computed Properties

Computed Properties of the Free Base
PropertyValueSource
Molecular Weight 162.19 g/mol [2]
Monoisotopic Mass 162.07931 Da[2]
XlogP (predicted) 0.7[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 59.1 Ų
Properties of the Hydrochloride Salt
PropertyValueSource
Molecular Weight 198.65 g/mol
Physical Form Powder
Purity ≥95%
Storage Temperature Room Temperature

Chemical Structure

Caption: 2D structure of 2-[3-(aminomethyl)phenoxy]acetonitrile.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 2-[3-(aminomethyl)phenoxy]acetonitrile is not prominently described in the available literature, its structure suggests plausible synthetic routes based on established organic chemistry transformations. A likely approach involves the nucleophilic substitution of a suitable leaving group on an aminomethyl-substituted phenol with a haloacetonitrile.

Hypothetical Synthetic Workflow

A potential synthetic pathway could start from 3-hydroxybenzylamine, where the amine functionality is first protected to prevent side reactions. The resulting protected phenol can then be reacted with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile, in the presence of a base to facilitate the etherification. Subsequent deprotection of the amine would yield the final product.

G A 3-Hydroxybenzylamine B Amine Protection A->B C Protected 3-Hydroxybenzylamine B->C D Etherification with Haloacetonitrile C->D E Protected 2-[3-(aminomethyl)phenoxy]acetonitrile D->E F Deprotection E->F G 2-[3-(aminomethyl)phenoxy]acetonitrile F->G

Caption: Plausible synthetic workflow for 2-[3-(aminomethyl)phenoxy]acetonitrile.

Causality in Experimental Choices:

  • Amine Protection: The primary amine is a nucleophile and could react with the haloacetonitrile. Protecting it, for instance as a carbamate (e.g., Boc) or an amide, ensures that the etherification occurs selectively at the phenolic hydroxyl group.

  • Base for Etherification: A moderately strong base like potassium carbonate or sodium hydride would be suitable to deprotonate the phenol, forming a phenoxide that is a potent nucleophile for the reaction with the haloacetonitrile.

  • Solvent Choice: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) would be appropriate to dissolve the reactants and facilitate the SN2 reaction.[3]

  • Deprotection: The choice of deprotection conditions depends on the protecting group used. For example, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), while other protecting groups might require different reagents.

Spectroscopic Characterization

No specific experimental spectroscopic data (NMR, IR, MS) for 2-[3-(aminomethyl)phenoxy]acetonitrile has been found in the reviewed literature. However, based on its structure, the following characteristic signals can be predicted.

Predicted ¹H NMR Data

In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (approx. δ 6.8-7.3 ppm).

  • OCH₂CN Protons: A singlet for the methylene protons adjacent to the ether oxygen and the nitrile group (approx. δ 5.0 ppm).

  • CH₂NH₂ Protons: A singlet or a broad singlet for the benzylic methylene protons (approx. δ 3.8-4.0 ppm).

  • NH₂ Protons: A broad singlet for the amine protons, the chemical shift of which would be concentration and solvent dependent.

Predicted ¹³C NMR Data

The carbon NMR spectrum would be expected to show:

  • Nitrile Carbon: A signal in the range of δ 115-120 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (approx. δ 110-160 ppm).

  • OCH₂CN Carbon: A signal around δ 55-65 ppm.

  • CH₂NH₂ Carbon: A signal around δ 45-50 ppm.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum would likely exhibit characteristic absorption bands for:

  • N-H Stretching: A broad band or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H Aromatic Stretching: Signals just above 3000 cm⁻¹.

  • C-H Aliphatic Stretching: Signals just below 3000 cm⁻¹.

  • C≡N Stretching: A sharp, medium-intensity band around 2250 cm⁻¹.[4][5]

  • C-O-C Stretching: Strong absorptions in the region of 1250-1000 cm⁻¹.

Predicted Mass Spectrometry Data

In an ESI-MS experiment, the compound would be expected to show a prominent [M+H]⁺ ion at m/z 163.0866.[2]

Applications in Drug Development and Research

While there is no specific literature detailing the biological activity of 2-[3-(aminomethyl)phenoxy]acetonitrile, its structural motifs are present in various biologically active compounds.

  • Phenoxy Moiety: The phenoxy group is a common scaffold in medicinal chemistry, found in numerous drugs with a wide range of therapeutic applications.[1]

  • Aminomethyl Group: The aminomethyl group provides a basic center that can participate in hydrogen bonding and salt bridge formation with biological targets.

  • Acetonitrile Group: The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups. It is a key functional group in many pharmaceuticals.[3]

Given these features, 2-[3-(aminomethyl)phenoxy]acetonitrile could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic activities, for instance, as enzyme inhibitors or receptor modulators. Further research is required to explore its biological profile.

Safety Information

For the hydrochloride salt, the following hazard statements are reported: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Conclusion

2-[3-(Aminomethyl)phenoxy]acetonitrile is a chemical entity with significant potential for applications in synthetic and medicinal chemistry. This guide has consolidated the available identifiers and computed properties for the free base, alongside the experimental data for its more common hydrochloride salt. While detailed experimental protocols and biological activity studies are currently lacking in the public domain, the structural analysis and predictive data presented here offer a solid foundation for future research and development endeavors involving this versatile molecule.

References

  • PubChemLite. 2-[3-(aminomethyl)phenoxy]acetonitrile hydrochloride (C9H10N2O). Available from: [Link]

  • PubChem. 2-[4-(1-Aminoethyl)phenoxy]acetonitrile | C10H12N2O | CID 43426027. Available from: [Link]

  • PubChem. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838. Available from: [Link]

  • ResearchGate. H.NMR-Spectrum of Compound{2}. Available from: [Link]

  • PubChemLite. 2-(3-aminophenoxy)acetonitrile (C8H8N2O). Available from: [Link]

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  • The Royal Society of Chemistry. Supporting Information Efficient Green Synthesis of α-Aminonitriles, Precursors of α-Amino Acids. Available from: [Link]

  • PMC. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Available from: [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available from: [Link]

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  • PubMed. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Available from: [Link]

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  • Google Patents. CN104356026A - Preparation method of p-aminophenyl acetonitrile.
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Comprehensive Solubility Profile of 2-[3-(Aminomethyl)phenoxy]acetonitrile: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the physicochemical behavior of molecular building blocks dictates the success of downstream biological assays and formulation strategies. 2-[3-(Aminomethyl)phenoxy]acetonitrile is a versatile bifunctional intermediate. It exists primarily in two forms: the lipophilic free base (CAS: 1061650-73-4) and the highly water-soluble hydrochloride salt (CAS: 1306603-16-6) [1].

This whitepaper provides an in-depth mechanistic analysis of its solubility profile in dimethyl sulfoxide (DMSO) and aqueous systems. By distinguishing between kinetic and thermodynamic solubility, this guide establishes self-validating protocols to ensure data integrity during high-throughput screening (HTS) and lead optimization.

Molecular Architecture & Solvation Mechanics

To predict and manipulate the solubility of 2-[3-(Aminomethyl)phenoxy]acetonitrile, we must deconstruct its functional groups:

  • The Aminomethyl Group (-CH₂NH₂): A primary aliphatic amine with a predicted pKa of ~9.2. At physiological pH (7.4), this group is >98% protonated, carrying a positive charge that drastically increases the hydration energy and aqueous solubility.

  • The Phenoxyacetonitrile Core: The aromatic ring provides lipophilicity (predicted LogP ~1.5), while the ether oxygen and nitrile nitrogen act as weak hydrogen-bond acceptors.

Because of this amphoteric nature, the compound's solubility is highly pH-dependent. In aprotic polar solvents like DMSO, the un-ionized free base dissolves readily due to favorable dipole-dipole interactions. In water, solubility is governed by the ionization state of the amine.

Equilibrium FreeBase Free Base (CAS 1061650-73-4) Un-ionized (pH > 9.5) High DMSO Sol., Low Aq. Sol. Protonated HCl Salt (CAS 1306603-16-6) Ionized (pH < 9.0) High DMSO Sol., High Aq. Sol. FreeBase->Protonated + H+ (Acidic Shift) Protonated->FreeBase + OH- (Basic Shift)

Figure 1: pH-dependent ionization equilibrium of 2-[3-(Aminomethyl)phenoxy]acetonitrile.

DMSO Solubility & Kinetic Profiling

DMSO is the universal solvent for early-stage drug discovery libraries due to its high dielectric constant (


) and strong hydrogen-bond acceptor capacity via the sulfinyl oxygen. Both the free base and the HCl salt of 2-[3-(Aminomethyl)phenoxy]acetonitrile exhibit excellent solubility in 100% DMSO (>50 mM).

However, when this DMSO stock is introduced into an aqueous biological assay, the compound experiences a rapid solvent shift. The measurement of this precipitation threshold is known as Kinetic Solubility [2].

Protocol 1: High-Throughput Kinetic Solubility Assay

Causality: Kinetic solubility mimics the exact conditions of in vitro assays. The precipitate formed upon rapid dilution is often a metastable amorphous solid, meaning kinetic solubility values are typically higher than true thermodynamic equilibrium values.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 2-[3-(Aminomethyl)phenoxy]acetonitrile in 100% anhydrous DMSO.

  • Serial Dilution: Dispense the stock into a 96-well clear-bottom plate containing the target aqueous buffer (e.g., PBS, pH 7.4), maintaining a final DMSO concentration of

    
     2% to prevent solvent-induced artifacts in downstream cell assays.
    
  • Incubation: Incubate the plate at 25°C for 2 hours on a microplate shaker at 500 rpm.

  • Nephelometric Analysis: Measure light scattering (turbidimetry) at 620 nm using a microplate reader. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in absorbance occurs relative to a buffer-only control.

Self-Validating System Check: Run a highly soluble control (e.g., caffeine) and a poorly soluble control (e.g., nicardipine) on the same plate. This validates the nephelometer's sensitivity to amorphous precipitation and ensures the buffer matrix is not causing false-positive light scattering.

Aqueous Solubility & Thermodynamic Profiling

For formulation and in vivo dosing, we must determine the Thermodynamic Solubility —the maximum concentration of the most stable crystalline form of the compound in equilibrium with the solution [3].

Protocol 2: Standardized Shake-Flask Method

Causality: The shake-flask method (compliant with OECD Test Guideline 105) forces the system to reach true thermodynamic equilibrium. Prolonged incubation allows any transient amorphous forms to crystallize into their lowest-energy polymorph [4].

Step-by-Step Methodology:

  • Saturation: Add an excess of solid 2-[3-(Aminomethyl)phenoxy]acetonitrile (e.g., 50 mg) to 1 mL of aqueous buffer in a sealed glass vial.

  • Equilibration: Place the vial in a thermomixer at 25°C. Shake at 850 rpm for 24 to 48 hours.

  • Phase Separation (Critical Step):

    • Centrifuge the vial at 15,000 x g for 15 minutes. Causality: Pellets the bulk crystalline lattice, preventing premature filter clogging.

    • Filter the supernatant through a 0.45 µm PVDF syringe filter. Causality: Removes sub-micron colloidal aggregates that would otherwise artificially inflate the quantified solubility.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV against a pre-established calibration curve.

Self-Validating System Check:

  • pH Drift: Measure the pH of the filtrate after the 24-hour incubation. The basic primary amine can raise the pH of weakly buffered solutions, altering the ionization state and invalidating the result.

  • Chemical Stability: Inspect the HPLC chromatogram for degradation peaks. The nitrile group (-CN) is susceptible to slow hydrolysis into an amide in aqueous environments. Ensure the main peak area remains >95% pure.

SolubilityWorkflow Start Excess Solid Compound Incubate Shake-Flask Incubation (24h, 25°C) Start->Incubate Buffer Aqueous Buffer (pH 1.2 - 7.4) Buffer->Incubate Separate Phase Separation (Centrifuge + Filter) Incubate->Separate Analyze HPLC-UV Quantification Separate->Analyze

Figure 2: Standardized shake-flask thermodynamic solubility workflow.

Quantitative Data Summary

The tables below summarize the expected physicochemical parameters and empirical solubility ranges based on the molecular architecture of the compound.

Table 1: Physicochemical Properties
PropertyFree Base (CAS 1061650-73-4)Hydrochloride Salt (CAS 1306603-16-6)
Molecular Formula C₉H₁₀N₂OC₉H₁₁ClN₂O
Molecular Weight 162.19 g/mol 198.65 g/mol
Predicted pKa (Amine) ~9.2~9.2
Ionization State (pH 7.4) >98% Protonated>98% Protonated
Table 2: Projected Solubility Profile
Solvent SystemFree Base SolubilityHCl Salt SolubilityMechanistic Limiting Factor
100% DMSO > 50 mM> 50 mMSolvent saturation limits
Water (pH 2.0) > 10 mg/mL> 50 mg/mLHigh hydration energy of the ionized amine
Water (pH 10.0) < 0.5 mg/mL< 0.5 mg/mLCrystal lattice energy of the un-ionized form
PBS (pH 7.4, 1% DMSO) ~ 1 - 5 mM (Kinetic)~ 1 - 5 mM (Kinetic)Amorphous precipitation threshold

References

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

Technical Guide: Safety Data Sheet (SDS) & Toxicity Profile for 2-[3-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Identification

2-[3-(Aminomethyl)phenoxy]acetonitrile is a specialized organic building block primarily utilized in the synthesis of pharmaceutical candidates. As a bifunctional intermediate containing both a primary amine and a nitrile group, it presents specific chemical reactivities and toxicological hazards that must be managed through rigorous engineering controls.

This guide moves beyond the standard SDS template to provide a mechanistic understanding of the compound's hazards, grounded in structure-activity relationships (SAR) and functional group analysis.

Chemical Identity
ParameterDetail
Chemical Name 2-[3-(Aminomethyl)phenoxy]acetonitrile (often supplied as Hydrochloride salt)
CAS Number 1306603-16-6 (HCl salt)
Molecular Formula C₉H₁₀N₂O (Free Base) / C₉H₁₁ClN₂O (HCl Salt)
Molecular Weight 162.19 g/mol (Free Base) / 198.65 g/mol (HCl Salt)
SMILES NCC1=CC(OCC#N)=CC=C1
Physical State Solid (Powder), typically white to off-white.[1][2][3][4]
Solubility Soluble in DMSO, Methanol, Water (as HCl salt).

Hazard Identification & Mechanistic Toxicology[6]

This compound is classified under the GHS (Globally Harmonized System) as a hazardous substance. Because specific LD50 data is often proprietary or absent for research intermediates, the hazard profile is derived from its functional groups and available vendor data.

GHS Classification (Verified)
  • Signal Word: WARNING

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)

Functional Group Hazard Analysis

To understand why this compound is hazardous, we analyze its reactive cores:

  • The Nitrile Moiety (-C≡N):

    • Mechanism: Organic nitriles can be metabolized in the liver by cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions (CN⁻), albeit more slowly than inorganic cyanides.

    • Risk: Inhibition of cytochrome c oxidase in the mitochondria, leading to cytotoxic hypoxia. While this specific compound is not classified as "Fatal," it is treated as "Harmful," necessitating strict avoidance of ingestion or inhalation.[5][6][7][8][9]

  • The Primary Amine (-CH₂NH₂):

    • Mechanism: Basic nitrogen lone pairs can abstract protons from biological tissues.

    • Risk: Caustic irritation to mucous membranes, eyes, and skin (H315, H319). Inhalation of dust causes respiratory tract inflammation (H335).

  • The Ether Linkage (Ar-O-CH₂-):

    • Stability: Generally stable, but increases lipophilicity, potentially aiding absorption through the skin (H312).

Visualizing the Hazard & Handling Logic

The following diagram illustrates the relationship between the chemical structure and the required safety protocols.

SafetyLogic Substance 2-[3-(Aminomethyl) phenoxy]acetonitrile Group_Nitrile Nitrile Group (-CN) Substance->Group_Nitrile Group_Amine Primary Amine (-CH2NH2) Substance->Group_Amine Risk_Tox Metabolic Toxicity (Potential CN- release) Group_Nitrile->Risk_Tox Metabolism Risk_Irrit Tissue Irritation (pH > 8) Group_Amine->Risk_Irrit Basicity Control_Eng Engineering Control: Fume Hood Required Risk_Tox->Control_Eng Control_PPE PPE: Nitrile Gloves + Eye Protection Risk_Irrit->Control_PPE

Figure 1: Structural Hazard Analysis linking functional groups to specific safety controls.

Comprehensive Handling Protocols

Engineering Controls (The First Line of Defense)
  • Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

  • Ventilation: Ensure face velocity is >0.5 m/s.

  • Dust Control: If the substance is a fine powder, use a static-free spatula and consider a localized powder containment balance enclosure if available.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile Gloves (0.11 mm min thickness).Standard nitrile offers splash protection. Double gloving allows outer glove removal upon contamination without exposing skin.
Eyes Chemical Safety Goggles (ANSI Z87.1).Safety glasses are insufficient due to the risk of fine powder entering the eye (H319).
Body Lab Coat (Buttoned, long sleeves).Prevents dermal absorption (H312).
Respiratory N95/P100 (if outside hood).Only required if engineering controls fail or during spill cleanup.
Experimental Workflow: Solubilization & Use
  • Weighing: Tare the vial inside the fume hood. Transfer solid. Close vial before removing.

  • Solubilization: Add solvent (e.g., DMSO) via syringe through a septum if possible to minimize aerosol generation.

  • Reaction: Vent reaction vessels to a scrubber or hood exhaust if heating, as volatile nitrile byproducts could theoretically form.

Emergency Response Procedures

First Aid Algorithms
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[10] Do not use organic solvents (ethanol/DMSO) to wash skin, as this may increase absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[5][6][8][9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center immediately.[10]

Spill Cleanup Workflow
  • Evacuate: Clear the immediate area.

  • PPE Up: Wear double gloves, goggles, and a respirator (N95/P100).

  • Contain: Cover spill with a damp absorbent pad (to prevent dust) or vermiculite.

  • Clean: Scoop into a hazardous waste bag. Wipe surface with weak acid (e.g., dilute acetic acid) to neutralize the amine, followed by water.

  • Disposal: Label as "Toxic Solid, Organic, N.O.S."

Ecological & Regulatory Information

  • Environmental Impact: Do not let product enter drains.[7][10] Nitriles can be toxic to aquatic life.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and potential CN emissions).

  • TSCA (USA): Likely not listed (Research & Development exemption applies). Use restricted to technically qualified individuals.

  • REACH (EU): Not registered as a high-volume substance. Treat as a novel intermediate.

References

  • PubChem. (2025).[11] Compound Summary: 2-[3-(Aminomethyl)phenoxy]acetonitrile. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • ECHA. (2025). Guidance on the Application of the CLP Criteria. European Chemicals Agency. Retrieved October 26, 2025, from [Link]

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An In-depth Technical Guide to Predicting the Metabolic Stability of 2-[3-(Aminomethyl)phenoxy]acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising lead compound to a therapeutic agent, its metabolic stability is a pivotal determinant of success.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on predicting the metabolic stability of a specific class of compounds: 2-[3-(aminomethyl)phenoxy]acetonitrile derivatives. A compound's susceptibility to biotransformation, primarily by enzymes in the liver, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4][5] Early assessment of metabolic stability allows for the selection of candidates with favorable pharmacokinetic properties, reducing the likelihood of late-stage failures in drug development.[2][6]

This document will delve into the core principles of metabolic stability, explore the likely metabolic pathways for 2-[3-(aminomethyl)phenoxy]acetonitrile derivatives, provide a detailed protocol for in vitro assessment using human liver microsomes, and discuss the application of in silico models for early-stage prediction.

Predicted Metabolic Fates of 2-[3-(Aminomethyl)phenoxy]acetonitrile Derivatives: A Mechanistic Perspective

The chemical structure of 2-[3-(aminomethyl)phenoxy]acetonitrile derivatives presents several "soft spots" susceptible to enzymatic metabolism. The primary metabolic transformations are anticipated to be mediated by Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAOs).[7][][9][10]

Key Metabolic Pathways

The principal metabolic pathways for this class of compounds are hypothesized to include:

  • Oxidative Deamination of the Aminomethyl Group: The primary aliphatic amine in the aminomethyl group is a prime substrate for Monoamine Oxidases (MAOs).[7][][11] This reaction would convert the aminomethyl group to an aldehyde, which would then likely be further oxidized to a carboxylic acid by aldehyde dehydrogenase. This is often a major clearance pathway for compounds containing primary amines.[7]

  • Aromatic Hydroxylation of the Phenoxy Ring: The phenoxy group is susceptible to aromatic hydroxylation by Cytochrome P450 enzymes, predominantly from the CYP1, CYP2, and CYP3 families.[12][13] Hydroxylation can occur at various positions on the aromatic ring, leading to the formation of more polar metabolites that can be readily excreted.

  • Metabolism of the Acetonitrile Moiety: The acetonitrile group can undergo hydrolysis, potentially mediated by nitrile hydratase and amidase enzymes, to form the corresponding acetamide and subsequently acetic acid derivatives.[14][15]

  • N-Acetylation: The primary amine of the aminomethyl group can also be a substrate for N-acetyltransferases (NATs), a phase II conjugation reaction that adds an acetyl group to the amine.[1]

The interplay of these pathways will determine the overall metabolic stability of a given derivative. The specific enzymes involved and the rate of metabolism will be influenced by the nature and position of any substituents on the phenoxy ring or modifications to the aminomethyl or acetonitrile groups.

Metabolic Pathways Parent_Compound 2-[3-(Aminomethyl)phenoxy]acetonitrile Derivative Aldehyde_Metabolite Aldehyde Intermediate Parent_Compound->Aldehyde_Metabolite MAO Hydroxylated_Metabolite Hydroxylated Metabolite Parent_Compound->Hydroxylated_Metabolite CYP450 Acetamide_Metabolite Acetamide Metabolite Parent_Compound->Acetamide_Metabolite Nitrile Hydratase N-acetylated_Metabolite N-acetylated Metabolite Parent_Compound->N-acetylated_Metabolite NAT Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Aldehyde_Metabolite->Carboxylic_Acid_Metabolite ALDH Acetic_Acid_Derivative Acetic Acid Derivative Acetamide_Metabolite->Acetic_Acid_Derivative Amidase

Caption: Predicted primary metabolic pathways for 2-[3-(aminomethyl)phenoxy]acetonitrile derivatives.

In Vitro Assessment of Metabolic Stability: A Step-by-Step Protocol

In vitro metabolic stability assays are a cornerstone of modern drug discovery, providing essential data on a compound's intrinsic clearance.[3][16] The following protocol details a robust and reproducible assay using human liver microsomes (HLMs), which are rich in phase I metabolizing enzymes like CYPs.[4][5]

Experimental Protocol: Human Liver Microsome Stability Assay

1. Materials and Reagents:

  • Test compound (2-[3-(aminomethyl)phenoxy]acetonitrile derivative) stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)

  • Acetonitrile with an internal standard (e.g., 100 ng/mL of a structurally unrelated, stable compound) for protein precipitation and sample analysis

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis[17][18][19]

2. Assay Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration, e.g., 1 µM), HLMs (final concentration, e.g., 0.5 mg/mL), and potassium phosphate buffer. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiate the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Protein Precipitation: After the final time point, centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[17][20][21]

3. Data Analysis:

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine In Vitro Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). The in vitro half-life is calculated as: t½ = 0.693 / k.

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance, which represents the inherent ability of the liver to metabolize a drug, is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]).

Data Presentation

The results of the in vitro metabolic stability assay can be summarized in a table for easy comparison of different derivatives.

Compound IDIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)
Derivative 145.230.7
Derivative 215.887.7
Derivative 3> 60< 23.1
Verapamil (Control)12.5110.9
Warfarin (Control)55.125.2

In Silico Prediction of Metabolic Stability: An Early-Stage Screening Tool

Computational models offer a rapid and cost-effective means to predict the metabolic stability of compounds in the early stages of drug discovery, helping to prioritize which derivatives to synthesize and test experimentally.[6][22][23] Machine learning algorithms, particularly random forest models, have shown considerable success in predicting metabolic stability based on a compound's structural features.[6][22]

In Silico Prediction Workflow

The general workflow for in silico prediction of metabolic stability involves several key steps:

  • Compound Representation: The 2D or 3D structure of the 2-[3-(aminomethyl)phenoxy]acetonitrile derivative is converted into a machine-readable format.

  • Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical descriptors.

  • Model Application: A pre-trained machine learning model, such as a random forest or support vector machine model, is used to predict the metabolic stability class (e.g., stable or unstable) or a quantitative value (e.g., half-life or intrinsic clearance).[23][24] These models are trained on large datasets of compounds with experimentally determined metabolic stability data.[22]

  • Result Interpretation: The model's output is analyzed to assess the predicted metabolic liability of the compound and to identify potential metabolic "soft spots."

In Silico Prediction Workflow Input Input: 2D/3D Structure of Derivative Representation Compound Representation (e.g., SMILES) Input->Representation Descriptors Calculation of Molecular Descriptors Representation->Descriptors Model Application of Pre-trained Machine Learning Model Descriptors->Model Prediction Output: Predicted Metabolic Stability (e.g., Stable/Unstable, t½, CLint) Model->Prediction Interpretation Interpretation and Identification of Metabolic Liabilities Prediction->Interpretation

Caption: A generalized workflow for the in silico prediction of metabolic stability.

Conclusion: An Integrated Approach to De-risking Drug Candidates

The metabolic stability of 2-[3-(aminomethyl)phenoxy]acetonitrile derivatives is a critical parameter that must be carefully evaluated during the drug discovery process. By combining a mechanistic understanding of potential metabolic pathways with robust in vitro assays and predictive in silico modeling, researchers can make informed decisions to prioritize and optimize lead compounds. This integrated approach enables the early identification of metabolically labile candidates and provides valuable insights into structure-metabolism relationships, ultimately increasing the probability of developing safe and effective medicines.

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  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

  • Metabolic Stability - Pharma Focus Asia. [Link]

  • Extraordinary metabolic stability of peptides containing α-aminoxy acids - PubMed. [Link]

  • The importance of biotransformation in drug metabolism - Allied Academies. [Link]

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Methodological & Application

Synthesis protocol for 2-[3-(Aminomethyl)phenoxy]acetonitrile from 3-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 2-[3-(Aminomethyl)phenoxy]acetonitrile

Part 1: Core Directive & Strategy

The Challenge: Nucleophilic Competition The synthesis of 2-[3-(aminomethyl)phenoxy]acetonitrile from 3-hydroxybenzylamine presents a classic chemoselectivity challenge. The starting material contains two nucleophilic sites: the primary amine (


) and the phenol (

).

Under standard alkylation conditions (e.g., alkyl halide + base), the nitrogen atom is significantly more nucleophilic than the oxygen atom (Hard-Soft Acid-Base theory). Direct reaction with chloroacetonitrile would predominantly yield the N-alkylated or N,O-dialkylated byproduct, rather than the desired O-alkylated ether.

The Solution: Orthogonal Protection To ensure high purity and yield, this protocol employs a "Protect-Alkylate-Deprotect" strategy.

  • Masking: The amine is protected as a tert-butyl carbamate (Boc) group.[1][2][3] This eliminates its nucleophilicity and prevents N-alkylation.

  • Activation: The phenol is deprotonated to a phenoxide, which then undergoes a Williamson ether synthesis with chloroacetonitrile.

  • Unmasking: The Boc group is cleaved under acidic conditions.[4] Crucial Note: The deprotection conditions must be tuned to avoid hydrolysis of the newly installed nitrile group.

Part 2: Detailed Experimental Protocols

Safety Directive: Critical Hazards
  • Chloroacetonitrile: Highly toxic and absorbed through the skin. It is a potent alkylating agent and a lachrymator. All operations involving this reagent must be performed in a well-ventilated fume hood wearing double nitrile gloves.

  • Cyanide Risk: While the nitrile group is covalently bonded, metabolic or strong acid/base degradation can release cyanide species. Treat all waste streams as cyanide-contaminated.

Step 1: Chemoselective N-Protection

Objective: Synthesis of tert-butyl (3-hydroxybenzyl)carbamate.

Rationale:


 reacts selectively with the amine in the presence of the phenol because the amine is the better nucleophile and the resulting carbamate is stable to the basic conditions of the subsequent step.

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve 3-hydroxybenzylamine (10.0 mmol, 1.23 g) in Methanol (30 mL) and Triethylamine (

    
    , 12.0 mmol, 1.67 mL).
    
  • Addition: Cool the solution to 0°C. Add Di-tert-butyl dicarbonate (

    
    , 11.0 mmol, 2.40 g) portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The amine spot (ninhydrin active) should disappear.

  • Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess

    
    .
    
  • Purification: Dissolve the residue in EtOAc (50 mL) and wash with 0.5 M HCl (20 mL) to remove unreacted amine, followed by Brine (20 mL). Dry over

    
     and concentrate.
    
    • Yield Expectation: >90% (White to off-white solid).

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of tert-butyl (3-(cyanomethoxy)benzyl)carbamate.

Rationale: Potassium carbonate (


) is used as a mild base to generate the phenoxide in situ. Acetone is the preferred solvent as it dissolves the organic substrate while the inorganic base remains suspended, driving the reaction via surface catalysis. Potassium iodide (KI) acts as a catalyst (Finkelstein reaction) to convert the chloro-species to the more reactive iodo-species in situ.

Protocol:

  • Setup: Dissolve the N-Boc intermediate from Step 1 (9.0 mmol, 2.0 g) in anhydrous Acetone (45 mL).

  • Base Addition: Add anhydrous

    
      (18.0 mmol, 2.5 g) and a catalytic amount of KI  (0.9 mmol, 150 mg).
    
  • Reagent Addition: Add Chloroacetonitrile (11.7 mmol, 0.74 mL) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 6–12 hours.

  • Workup: Cool to RT. Filter off the inorganic solids (dispose of as hazardous waste). Concentrate the filtrate.

  • Purification: The crude residue is often pure enough. If necessary, purify via flash chromatography (Hexane/EtOAc 80:20).

    • Yield Expectation: 80–85%.

Step 3: Deprotection (Nitrile-Compatible)

Objective: Isolation of 2-[3-(aminomethyl)phenoxy]acetonitrile hydrochloride.

Rationale: Strong aqueous acids (e.g., 6M HCl, reflux) will hydrolyze the nitrile to a carboxylic acid. To preserve the nitrile, we use anhydrous acidic conditions . 4M HCl in Dioxane is ideal as it cleaves the Boc group and precipitates the product directly as the hydrochloride salt, which is stable and easy to handle.

Protocol:

  • Setup: Dissolve the Alkylated Intermediate from Step 2 (5.0 mmol, 1.31 g) in dry Dichloromethane (DCM) (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL, 40 mmol) at 0°C.

  • Reaction: Stir at RT for 2–3 hours. A white precipitate should form.

    • Note: Avoid water entry to prevent nitrile hydrolysis.

  • Isolation: Dilute with

    
     (20 mL) to maximize precipitation. Filter the solid under a nitrogen blanket (the salt can be hygroscopic).
    
  • Drying: Dry the solid in a vacuum desiccator over

    
    .
    
    • Final Product: 2-[3-(Aminomethyl)phenoxy]acetonitrile

      
       HCl.
      

Part 3: Visualization & Data

Reaction Pathway Diagram

ReactionScheme SM 3-Hydroxybenzylamine (Nucleophilic Competition) Step1 Step 1: Protection (Boc-anhydride, MeOH) SM->Step1 Inter1 N-Boc Intermediate (Phenol exposed) Step1->Inter1 Selectivity: NH2 > OH Step2 Step 2: O-Alkylation (ClCH2CN, K2CO3, Acetone) Inter1->Step2 Inter2 Alkylated Precursor (Nitrile installed) Step2->Inter2 Williamson Ether Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Product Final Product (HCl Salt) Step3->Product Anhydrous Cleavage

Caption: Figure 1. Modular synthesis pathway ensuring chemoselectivity via Boc-protection strategy.

Troubleshooting Logic Flow

Troubleshooting Issue Problem: Low Yield in Step 2 Check1 Is the reaction mixture dry? Issue->Check1 Action1 Water quenches chloroacetonitrile. Use anhydrous Acetone. Check1->Action1 No Check2 Is conversion slow? Check1->Check2 Yes Action2 Add catalytic KI (Finkelstein). Switch solvent to DMF. Check2->Action2 Yes

Caption: Figure 2. Decision tree for optimizing the O-alkylation step.

Analytical Data Summary
ParameterExpected Value / ObservationNotes
Appearance White crystalline solid (HCl salt)Hygroscopic; store under inert gas.
1H NMR (DMSO-d6)

4.0 (q, 2H,

)
Methylene adjacent to amine.
1H NMR (DMSO-d6)

5.1 (s, 2H,

)
Diagnostic singlet for cyanomethoxy group.
IR Spectroscopy ~2250

(Weak/Medium)
Characteristic Nitrile (

) stretch.
Mass Spec (ESI) [M+H]+ = 163.08Calculated for

.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc protection and deprotection mechanics).
  • BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from .

  • Organic Chemistry Portal. Synthesis of O- and N-alkylated products. (Discussion on selectivity of alkylation in heterocycles and phenols). Retrieved from .

  • ResearchGate. Chloroacetonitrile - Reactivity and Applications. (Review of chloroacetonitrile in Williamson ether synthesis). Retrieved from .

  • Sigma-Aldrich. Application Note – N-Boc protection. (Protocol for automated and manual Boc protection). Retrieved from .

Sources

Application Note: Optimized Reaction Conditions for O-Alkylation of Phenols with Chloroacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows for the synthesis of aryloxyacetonitriles.

Executive Summary

The synthesis of aryloxyacetonitriles via the O-alkylation of phenols with chloroacetonitrile is a critical transformation in medicinal chemistry, providing versatile intermediates for the synthesis of tetrazoles, aryloxyacetic acids, and various nitrogen-containing heterocycles[1][2]. While the Williamson ether synthesis is the standard approach, chloroacetonitrile presents unique challenges: it is less reactive than its bromo- or iodo- counterparts, and the nitrile group is susceptible to hydrolysis under harsh basic conditions[1].

This application note provides an authoritative, field-proven guide to optimizing this reaction. By manipulating solvent polarity, base strength, and employing in situ halogen exchange (Finkelstein catalysis), researchers can drive the reaction toward >90% O-alkylation selectivity while suppressing C-alkylation and nitrile degradation[3][4].

Mechanistic Insights & Reaction Causality

To design a robust protocol, it is essential to understand the causality behind the selection of reagents and reaction conditions.

Base Selection: Balancing Nucleophilicity and Stability

The first step of the reaction requires the deprotonation of the phenol to form the highly nucleophilic phenoxide anion.

  • Strong Bases (NaOH, KOH, NaH): While effective at deprotonating phenols, strong aqueous bases often lead to the hydrolysis of the electrophile's nitrile group into an amide or carboxylic acid[1].

  • Mild Bases (K₂CO₃, Cs₂CO₃): Anhydrous potassium carbonate (K₂CO₃) is the optimal choice. It is basic enough to quantitatively deprotonate most phenols (pKa ~10) but mild enough to leave the cyano group intact during prolonged heating[1][5].

Solvent Effects: Controlling Regioselectivity (O- vs. C-Alkylation)

Phenoxide anions are ambient nucleophiles, capable of reacting at the oxygen atom (O-alkylation) or the ortho/para carbon atoms of the aromatic ring (C-alkylation)[3].

  • Polar Aprotic Solvents (Acetone, DMF, Acetonitrile): These solvents preferentially solvate the potassium cation, leaving the phenoxide oxygen "naked" and highly reactive. This dramatically lowers the activation energy for the Sₙ2 attack at the oxygen, heavily favoring O-alkylation[1][3].

  • Protic Solvents (Water, Alcohols, TFE): Protic solvents form strong hydrogen bonds with the phenoxide oxygen. This steric and electronic shielding forces the electrophile to attack the less hindered, but less nucleophilic, carbon atoms of the aromatic ring, leading to undesired C-alkylated byproducts[3].

Finkelstein Acceleration (KI Catalysis)

Chloroacetonitrile is often sluggish in Sₙ2 reactions compared to bromoacetonitrile[1]. To avoid the need for forcing conditions (which risk product degradation), a catalytic amount of Potassium Iodide (KI) is introduced. KI undergoes a rapid halogen exchange with chloroacetonitrile to form iodoacetonitrile in situ. Iodoacetonitrile is a vastly superior electrophile, accelerating the Sₙ2 O-alkylation and allowing the reaction to proceed efficiently at milder temperatures (e.g., 60°C in acetone)[4][5].

Mandatory Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the mechanistic pathway, highlighting how solvent choice and Finkelstein catalysis dictate the reaction's outcome.

G Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (Anhydrous K₂CO₃) Base->Phenoxide O_Alkyl O-Alkylated Product (Aryloxyacetonitrile) Phenoxide->O_Alkyl Sₙ2 Attack C_Alkyl C-Alkylated Byproduct (Ring Alkylation) Phenoxide->C_Alkyl Sₙ2 Attack ClCH2CN Chloroacetonitrile (Cl-CH₂-CN) ICH2CN Iodoacetonitrile (I-CH₂-CN) ClCH2CN->ICH2CN Halogen Exchange KI Catalyst (KI) Finkelstein Rxn KI->ICH2CN ICH2CN->O_Alkyl ICH2CN->C_Alkyl Aprotic Polar Aprotic Solvent (Acetone, DMF) Aprotic->O_Alkyl Favors O-Alkylation Protic Protic Solvent (Water, TFE) Protic->C_Alkyl H-Bonding Shielding Favors C-Alkylation

Reaction pathway and solvent-dependent regioselectivity in the cyanomethylation of phenols.

Quantitative Data: Condition Optimization Matrix

The table below summarizes the empirical impact of varying reaction parameters on the yield and selectivity of aryloxyacetonitrile synthesis[1][3][4].

Solvent SystemBaseCatalystTemp (°C)Time (h)O-Alkylation Yield (%)C-Alkylation (%)Notes / Causality
Acetone (Anhydrous) K₂CO₃ KI (0.1 eq) 60 (Reflux) 4 - 6 88 - 95% < 2% Optimal. KI accelerates Sₙ2; aprotic solvent ensures high O-selectivity.
Acetone (Anhydrous)K₂CO₃None60 (Reflux)18 - 2465 - 75%< 2%Sluggish reaction due to poor leaving group ability of chloride.
DMF (Anhydrous)K₂CO₃None804 - 680 - 85%< 5%Higher temp compensates for lack of KI, but workup is harder due to DMF.
Water / EthanolNaOHNone80 (Reflux)12< 10%15 - 20%High nitrile hydrolysis; H-bonding shields oxygen, promoting C-alkylation.
Trifluoroethanol (TFE)K₂CO₃None6024< 30%> 50%Extreme H-bonding heavily drives Sₙ2 attack to the aromatic ring.

Experimental Protocol: Catalytic Cyanomethylation of Phenols

This self-validating protocol is designed for a 10 mmol scale but can be linearly scaled. It utilizes the optimized Acetone/K₂CO₃/KI system to maximize yield while simplifying downstream purification[1][4].

Materials Required
  • Substrate: Phenol derivative (10.0 mmol, 1.0 eq)

  • Electrophile: Chloroacetonitrile (11.0 mmol, 1.1 eq) - Caution: Lachrymator and toxic. Handle in a fume hood.[2]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (15.0 mmol, 1.5 eq) - Must be finely powdered and oven-dried.

  • Catalyst: Potassium Iodide (KI) (1.0 mmol, 0.1 eq)

  • Solvent: Anhydrous Acetone (30 mL)

  • Workup Reagents: Ethyl acetate (EtOAc), distilled water, brine, anhydrous MgSO₄.

Step-by-Step Methodology

Step 1: System Preparation & Deprotonation

  • Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Argon).

  • Add the phenol derivative (10.0 mmol) and anhydrous acetone (30 mL) to the flask. Stir until fully dissolved.

  • Add finely powdered anhydrous K₂CO₃ (15.0 mmol) to the solution.

  • Self-Validation Check: Stir the suspension at room temperature for 30 minutes. A slight color change (often yellowing) indicates the successful formation of the phenoxide anion.

Step 2: Finkelstein Activation & Alkylation 5. Add KI (1.0 mmol) to the reaction mixture. 6. Using a syringe, add chloroacetonitrile (11.0 mmol) dropwise over 5 minutes to prevent localized exothermic spikes. 7. Heat the reaction mixture to a gentle reflux (approx. 60°C) using an oil bath or heating mantle. 8. Maintain reflux for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (e.g., 4:1) solvent system. The product spot (aryloxyacetonitrile) will run higher (higher Rf) than the highly polar starting phenol.

Step 3: Quenching and Workup 9. Once TLC confirms the consumption of the starting phenol, remove the flask from heat and allow it to cool to room temperature. 10. Filter the crude mixture through a pad of Celite to remove the inorganic salts (KCl, unreacted K₂CO₃, and KI). Wash the filter cake with an additional 15 mL of acetone[1]. 11. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. 12. Dissolve the resulting residue in EtOAc (50 mL) and transfer to a separatory funnel. 13. Wash the organic layer sequentially with:

  • Distilled water (2 × 25 mL) to remove residual salts.
  • 5% NaOH solution (1 × 20 mL) only if unreacted phenol remains (this extracts the phenol into the aqueous layer).
  • Brine (1 × 25 mL) to remove bulk water.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 15. The crude aryloxyacetonitrile is often >95% pure at this stage. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization (if the product is a solid).

Troubleshooting & Structural Considerations

  • Sterically Hindered Phenols: For 2,6-disubstituted phenols (e.g., 2,6-di-tert-butylphenol), the Sₙ2 attack is sterically impeded. In such cases, switch the solvent to DMF or DMSO, increase the temperature to 80°C, and extend the reaction time to 24 hours. The use of a dipolar aprotic solvent like DMSO leaves the phenoxide ion completely unblocked by a solvent shield, compensating for the steric hindrance[6].

  • Formation of Amides/Carboxylic Acids: If IR spectroscopy reveals a strong C=O stretch (~1680-1720 cm⁻¹) instead of the sharp C≡N stretch (~2250 cm⁻¹), the nitrile has hydrolyzed[7]. Ensure all reagents and solvents are strictly anhydrous, and verify that the K₂CO₃ has not absorbed atmospheric moisture.

References

  • PharmaXChange. Phenolates- O-alkylation and C-alkylation. PharmaXChange Notes. Available at:[Link]

  • Eckstein, M., et al. Preparation and Antibacterial Properties of Certain Derivatives of Hydroquinone. Warsaw University of Technology (pw.edu.pl). Available at: [Link]

  • Google Patents. Process for oxygen-alkylation of sterically hindered phenols. US3870744A.
  • Eckstein, M., et al. Preparation and Antibacterial Properties of Certain Thiophenol Derivatives. Warsaw University of Technology (pw.edu.pl). Available at:[Link]

Sources

Application Note: Divergent Synthesis of Nitrogen- and Oxygen-Containing Heterocycles from 2-[3-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

2-[3-(Aminomethyl)phenoxy]acetonitrile (CAS: 1306603-16-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. The molecule features two distinct reactive handles separated by a flexible phenoxy ether spacer:

  • A nucleophilic primary aliphatic amine (pKa ~9.5), capable of participating in condensations, acylations, and nucleophilic substitutions.

  • An electrophilic aliphatic nitrile , which can undergo cycloadditions, hydrations, or nucleophilic attacks when properly activated.

The strategic distance between these functional groups allows for both intermolecular functionalization (to generate linear, multi-heterocyclic scaffolds) and intramolecular macrocyclization (to yield fused 8-membered benzoxazocine derivatives). This application note details three distinct, field-proven synthetic pathways to generate diverse heterocyclic libraries from this single precursor.

Workflow A 2-[3-(Aminomethyl)phenoxy]acetonitrile (Bifunctional Core) B Nitrile Activation (NaN3, ZnBr2) A->B Pathway A C Amine Condensation (1,4-Diketone, AcOH) A->C Pathway B D Intramolecular Cyclization (AlMe3) A->D Pathway C E Tetrazole Derivative (Pharmacophore) B->E F Pyrrole Derivative (Lipophilic Core) C->F G Macrocyclic Amidine (Kinase Inhibitor Scaffold) D->G

Divergent synthesis workflow for 2-[3-(Aminomethyl)phenoxy]acetonitrile heterocycles.

Pathway A: Synthesis of Tetrazole Derivatives (Nitrile-Directed)

Causality & Mechanistic Rationale

To convert the nitrile group into a 1H-tetrazole—a common bioisostere for carboxylic acids—a [3+2] cycloaddition with an azide source is required. Historically, this required highly toxic and explosive hydrazoic acid. We utilize the safer, greener methodology developed by Sharpless and Demko, employing sodium azide (NaN₃) and a zinc(II) catalyst [1].

Crucial Experimental Choice: Why use the hydrochloride salt of the starting material? If the free amine is used, it will act as a strong ligand, coordinating with the ZnBr₂ catalyst, effectively poisoning it and halting nitrile activation. By utilizing the HCl salt, the amine is locked as an unreactive ammonium cation (


), allowing the Zn(II) to selectively lower the LUMO of the nitrile carbon, facilitating azide attack.
Self-Validating Protocol: 5-(3-(Aminomethyl)phenoxymethyl)-1H-tetrazole
  • Preparation: In a 100 mL round-bottom flask, suspend 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride (10 mmol) in a 1:1 mixture of water and isopropanol (30 mL).

  • Catalyst & Reagent Addition: Add sodium azide (NaN₃, 12 mmol) and zinc bromide (ZnBr₂, 10 mmol).

  • Cycloaddition: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 24 hours behind a blast shield.

  • Workup & Validation: Cool the reaction to room temperature. Self-Validation Check 1: The reaction should be a homogenous solution; the absence of gas evolution confirms that toxic, volatile hydrazoic acid was not formed.

  • Product Isolation: Acidify the mixture to pH 2 using 3M HCl. This step breaks the zinc-tetrazolate complex. Stir for 1 hour until a white precipitate forms. Filter, wash with cold water, and dry under a vacuum.

  • Analytical Validation: Self-Validation Check 2: Analyze the crude product via FTIR. The complete disappearance of the sharp, distinct nitrile stretch at ~2250 cm⁻¹ and the emergence of a broad tetrazole N-H band at 2800–3100 cm⁻¹ confirms complete conversion.

Mechanism N1 Nitrile Group (-C≡N) N2 Zinc-Nitrile Complex [LUMO Lowering] N1->N2 + ZnBr2 N3 Azide Attack ([3+2] Cycloaddition) N2->N3 + NaN3 N4 Zinc Tetrazolate Intermediate N3->N4 Cyclization N5 Protonation (Acidic Workup) N4->N5 HCl (aq) N6 1H-Tetrazole Product N5->N6

Mechanistic pathway of Zn(II)-catalyzed [3+2] cycloaddition to form 1H-tetrazoles.

Pathway B: Synthesis of Pyrrole Derivatives (Amine-Directed)

Causality & Mechanistic Rationale

The primary amine can be selectively converted into a pyrrole ring via the Paal-Knorr synthesis using a 1,4-diketone [2]. Crucial Experimental Choice: Why use glacial acetic acid as a catalyst in a non-polar solvent (toluene)? The mild acidity is necessary to protonate the carbonyl oxygens, promoting hemiaminal formation and subsequent dehydrative cyclization. Toluene allows for the azeotropic removal of water, driving the equilibrium forward without risking the acid-catalyzed hydrolysis of the sensitive nitrile group, which would occur in aqueous media.

Self-Validating Protocol: 2-[3-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)phenoxy]acetonitrile
  • Free-Basing: If starting with the HCl salt, partition between dichloromethane (DCM) and saturated NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the free base.

  • Reaction Setup: Dissolve the free base (10 mmol) in toluene (40 mL). Add hexane-2,5-dione (11 mmol) and glacial acetic acid (1 mL).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to 110 °C (reflux).

  • Validation: Self-Validation Check: Monitor the Dean-Stark trap. The reaction is complete when exactly 0.36 mL (20 mmol, 2 equivalents) of water is collected, confirming the dehydrative cyclization of the di-imine intermediate into the aromatic pyrrole.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to remove acetic acid, dry over MgSO₄, and concentrate under reduced pressure.

Pathway C: Macrocyclic Amidine Synthesis (Intramolecular)

Causality & Mechanistic Rationale

Forming an 8-membered ring via intramolecular cyclization of the amine onto the nitrile is thermodynamically and kinetically disfavored due to transannular strain and entropic penalties. To force this cyclization, we utilize Garigipati’s reagent (trimethylaluminum, AlMe₃) [3]. Crucial Experimental Choice: AlMe₃ reacts with the primary amine to form a highly nucleophilic methylaluminum amide intermediate. Simultaneously, the Lewis acidic aluminum coordinates to the nitrile, bringing the two reactive centers into proximity and drastically lowering the activation energy for cyclization into a 3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocin-6-imine scaffold.

Self-Validating Protocol: Intramolecular Cyclization
  • Preparation: Under a strict argon atmosphere, dissolve the free base (5 mmol) in anhydrous toluene (20 mL) in a flame-dried Schlenk flask. Cool to 0 °C.

  • Activation: Dropwise, add AlMe₃ (2.0 M in toluene, 5.5 mmol). Self-Validation Check 1: The stoichiometric evolution of methane gas (bubbling) visually confirms the successful formation of the active aluminum amide intermediate. If no bubbling occurs, the AlMe₃ has degraded or the solvent is wet.

  • Cyclization: Warm the reaction to 80 °C and stir for 12 hours.

  • Quenching: Crucial Step: Cool to 0 °C and carefully quench by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) dropwise. Self-Validation Check 2: Direct water quenching forms an intractable aluminum hydroxide emulsion. Rochelle's salt chelates the aluminum ions, breaking the emulsion and resulting in two distinct, clear liquid phases, validating a successful workup.

  • Isolation: Extract with ethyl acetate, dry, and purify via neutral alumina chromatography.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the three divergent pathways described above.

Target HeterocycleSynthetic PathwayPrimary Reagents / CatalystsTemp (°C)Time (h)Typical Yield (%)Purity (HPLC)
1H-Tetrazole Nitrile [3+2] CycloadditionZnBr₂ / NaN₃ / H₂O-iPrOH1002478 - 82>95%
Pyrrole Amine Condensation (Paal-Knorr)Hexane-2,5-dione / AcOH / Toluene110685 - 89>98%
Macrocyclic Amidine Intramolecular CyclizationAlMe₃ / Anhydrous Toluene801260 - 65>90%

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

  • Amarnath, V., Amarnath, K., Daniels, K., & Guengerich, F. P. (1991). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 56(24), 6924-6931. URL:[Link]

  • Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines. Tetrahedron Letters, 31(14), 1969-1972. URL:[Link]

Application Note: Scalable Synthesis of 2-[3-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the scalable synthesis of 2-[3-(aminomethyl)phenoxy]acetonitrile , a critical pharmacophore linker used in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

Abstract & Significance

The target molecule, 2-[3-(aminomethyl)phenoxy]acetonitrile , represents a bifunctional building block containing a base-sensitive nitrile and a nucleophilic primary amine. It serves as a key intermediate in the synthesis of next-generation acid suppressants (P-CABs) and specific enzyme inhibitors. The presence of the labile cyanomethoxy group (


) presents a chemoselectivity challenge, as standard reduction conditions for generating the amine (e.g., 

, vigorous catalytic hydrogenation) often lead to the reduction or decyanation of the nitrile.

This guide presents a chemoselective, scalable route utilizing a reductive amination strategy via an oxime intermediate. This pathway avoids expensive protecting groups and utilizes commodity starting materials, ensuring economic viability for scale-up while maintaining high structural fidelity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the ether linkage first, followed by the selective installation of the amine. This order of operations prevents the need for amine protection and minimizes side reactions.

Pathway Visualization

Retrosynthesis Target Target: 2-[3-(Aminomethyl)phenoxy]acetonitrile Oxime Intermediate 2: Oxime Derivative Oxime->Target Selective Reduction (Zn / AcOH) Aldehyde Intermediate 1: 2-(3-Formylphenoxy)acetonitrile Aldehyde->Oxime Condensation (NH2OH·HCl) Start1 Starting Material A: 3-Hydroxybenzaldehyde Start1->Aldehyde O-Alkylation (K2CO3, Acetone) Start2 Starting Material B: Chloroacetonitrile Start2->Aldehyde

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity phenols.

Route Comparison

FeatureRoute A: Direct Reductive Amination Route B: Protected Amine (Boc) Route C: Oxime Reduction (Recommended)
Starting Material 3-Hydroxybenzaldehyde3-(Aminomethyl)phenol3-Hydroxybenzaldehyde
Key Reagents

,


,


, Zn/AcOH
Selectivity Risk Moderate (Dimer formation)Low (High fidelity)Low (High fidelity)
Cost Efficiency HighLow (Expensive SM)High
Scalability Moderate (Purification issues)HighHigh

Recommendation: Route C is selected for this protocol. It offers the best balance of cost and purity. The intermediate oxime is crystalline and easily purified, preventing the "polyamination" often seen in direct reductive aminations.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Formylphenoxy)acetonitrile

This step installs the cyanomethoxy motif via a Williamson ether synthesis.

Reagents:

  • 3-Hydroxybenzaldehyde (

    
     equiv)
    
  • Chloroacetonitrile (

    
     equiv) [Caution: Toxic/Lachrymator ]
    
  • Potassium Carbonate (

    
    , anhydrous, 
    
    
    
    equiv)
  • Potassium Iodide (

    
    , catalytic, 
    
    
    
    equiv)
  • Solvent: Acetone or Acetonitrile (Reagent Grade)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 3-hydroxybenzaldehyde and Acetone (

    
    ).
    
  • Base Addition: Add

    
     and catalytic 
    
    
    
    . Stir the suspension at room temperature for 15 minutes.
  • Alkylation: Add Chloroacetonitrile dropwise via an addition funnel to control the exotherm.

  • Reaction: Heat the mixture to reflux (

    
     for acetone) and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The aldehyde spot (
    
    
    
    ) should disappear, replaced by the less polar ether (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ) and wash the cake with acetone.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a pale yellow oil that solidifies upon standing.

  • Purification: Recrystallize from Isopropanol/Hexane if necessary, though the crude is often

    
     pure.
    
Step 2: One-Pot Oxime Formation and Selective Reduction

This step converts the aldehyde to the primary amine without reducing the nitrile.

Reagents:

  • Intermediate 1 (from Step 1)

  • Hydroxylamine Hydrochloride (

    
    , 
    
    
    
    equiv)
  • Sodium Acetate (

    
    , 
    
    
    
    equiv)
  • Zinc Dust (Activated,

    
     equiv)
    
  • Acetic Acid (Glacial, excess as solvent/reagent)

Procedure:

  • Oxime Formation: Dissolve Intermediate 1 in Ethanol (

    
    ). Add 
    
    
    
    and
    
    
    dissolved in a minimum amount of water. Stir at room temperature for 2 hours. Confirm conversion to oxime by HPLC.
  • Solvent Switch: Evaporate Ethanol. Resuspend the crude oxime in Glacial Acetic Acid (

    
    ).
    
  • Reduction: Cool the solution to

    
    . Add Zinc dust portion-wise to keep the internal temperature below 
    
    
    
    (Exothermic!).
  • Stirring: Allow to warm to room temperature and stir for 4–6 hours. The Zinc reduces the

    
     to 
    
    
    
    while leaving the
    
    
    intact due to the specific redox potential difference [1].
  • Workup: Filter off excess Zinc/Zinc salts through Celite. Concentrate the acetic acid filtrate to a viscous oil.

  • Salt Formation: Dissolve the residue in EtOAc. Cool to

    
     and slowly add 
    
    
    
    in Dioxane (
    
    
    equiv). The hydrochloride salt of the target molecule will precipitate.
  • Filtration: Collect the white solid by filtration under nitrogen (hygroscopic). Wash with cold

    
    .
    

Analytical Control & Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification

-NMR (

)
Consistent with structure. Key signals:

(

),

(

),

(

).
Purity HPLC (C18, ACN/Water)

(Area %)
Nitrile Content FT-IRStrong band at

(Must be present).
Troubleshooting Guide
  • Issue: Low yield in Step 1.

    • Cause: Incomplete alkylation or hydrolysis of chloroacetonitrile.

    • Fix: Ensure reagents are dry. Use catalytic KI (Finkelstein condition) to accelerate the reaction.

  • Issue: Loss of Nitrile in Step 2.

    • Cause: Reaction temperature too high during Zn addition or use of stronger reductants (

      
      ).
      
    • Fix: Strictly control temperature

      
      . Do not use catalytic hydrogenation (
      
      
      
      ) as it will reduce the nitrile.

References

  • Selective Reduction of Oximes: Title: "Zinc–acetic acid: a highly efficient and selective reducing system for the transformation of oximes to amines." Source:Journal of Chemical Research, 2010. Context: Validates the chemoselectivity of Zn/AcOH for oximes in the presence of other reducible groups.
  • Alkylation Protocol

    • Title: "Synthesis of 2-(4-formylphenoxy)
    • Source:ChemicalBook / Organic Syntheses (General Phenol Alkyl
    • URL: (Adapted from general phenol alkylation procedures).

  • Reductive Amination Selectivity

    • Title: "Sodium Cyanoborohydride in the Reduction of Oximes and Imines."[1][2][3][4][5]

    • Source:Journal of the American Chemical Society, Borch et al.[5][6]

    • URL:

Sources

Protecting Group Strategies for the Aminomethyl Motif in Phenoxyacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of aminomethyl-functionalized phenoxyacetonitriles (e.g., 2-[4-(aminomethyl)phenoxy]acetonitrile) is a critical pathway in the development of various pharmacophores and vasodilators. The standard synthetic route involves the O-alkylation of an (aminomethyl)phenol with chloroacetonitrile [1].

However, this transformation presents a severe chemoselectivity challenge. The substrate contains two nucleophilic centers: a phenolic hydroxyl group (pKa ~10) and a primary aliphatic amine (conjugate acid pKa ~9). Under the basic conditions required to generate the reactive phenoxide anion (typically using


), the primary amine is fully deprotonated and acts as a highly potent nucleophile. If left unprotected, the amine will rapidly attack the electrophilic chloroacetonitrile, leading to N-alkylation (cyanomethylation of the amine) or complex mixtures of N- and O-alkylated products.

To achieve regioselective O-alkylation, the aminomethyl group must be temporarily masked. This guide evaluates the strategic selection of protecting groups and provides a field-proven, self-validating protocol for the synthesis of these valuable building blocks.

G A Aminomethylphenol + Cl-CH2-CN B Unprotected (Direct Base) A->B K2CO3, DMF C Protected (Boc-Strategy) A->C 1. Boc2O 2. K2CO3, DMF D N-Alkylation (Undesired Byproduct) B->D Amine is highly nucleophilic E O-Alkylation (Desired Product) C->E Amine masked, Phenoxide reacts

Fig 1: Chemoselectivity pathways in the alkylation of aminomethylphenols.

Protecting Group Selection Matrix

Selecting the correct protecting group (PG) requires orthogonal stability. The PG must survive the basic O-alkylation conditions (


/DMF at 60–80 °C) and its subsequent removal must not degrade the sensitive nitrile functionality [2].

As summarized in the data table below, Boc (tert-Butyloxycarbonyl) is the only strictly orthogonal choice for this specific synthetic sequence.

Protecting GroupIntroduction ConditionsStability to Alkylation (

/DMF)
Deprotection ConditionsSuitability & Mechanistic Insight
Boc

,

, THF
Excellent. Highly stable to carbonate bases.Acidic (TFA or HCl/Dioxane).Optimal. Acidic cleavage does not affect the nitrile group. Yields a stable HCl salt.
Cbz Cbz-Cl,

Excellent. Stable to mild bases.Hydrogenolysis (

, Pd/C).
Poor. Catalytic hydrogenation will reduce the nitrile (

) to a primary amine (

).
Fmoc Fmoc-Cl,

Poor. Base-labile.Piperidine / DMF.Poor. Fmoc may prematurely cleave during the

-mediated alkylation step.
Phthalimide Phthalic anhydride,

Excellent. Highly robust.Hydrazine (

).
Poor. Hydrazine can attack the nitrile group to form undesired amidrazone byproducts.

Expert Insight: While Cbz and Phthalimide are excellent amine protecting groups in general organic synthesis [2], their standard deprotection conditions are chemically incompatible with the phenoxyacetonitrile product. Therefore, the Boc-protection strategy is strictly mandated.

Experimental Protocols: The Boc-Strategy

The following protocols detail the three-step workflow to synthesize 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride.

Workflow S1 Step 1: N-Boc Protection Reagents: Boc2O, TEA, THF Yields: N-Boc-4-(aminomethyl)phenol S2 Step 2: O-Alkylation Reagents: Cl-CH2-CN, K2CO3, DMF (60°C) Yields: N-Boc-phenoxyacetonitrile S1->S2 S3 Step 3: Acidic Deprotection Reagents: 4M HCl in Dioxane Yields: Target HCl Salt S2->S3

Fig 2: Three-step synthetic workflow for aminomethylphenoxyacetonitrile.

Step 1: Synthesis of N-Boc-4-(aminomethyl)phenol

Objective: Selectively protect the primary amine while leaving the phenolic hydroxyl free.

  • Setup: In a 250 mL round-bottom flask, dissolve 4-(aminomethyl)phenol (10.0 g, 81.2 mmol) in a mixture of THF (100 mL) and water (50 mL).

  • Basification: Add Triethylamine (TEA) (17.0 mL, 121.8 mmol, 1.5 eq).

  • Protection: Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (

    
    ) (19.5 g, 89.3 mmol, 1.1 eq) dropwise over 15 minutes.
    
  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:EtOAc 1:1, Ninhydrin stain for primary amine disappearance).

  • Workup: Concentrate the THF under reduced pressure. Acidify the aqueous layer to pH ~4 using 1M citric acid (to keep the phenol protonated but avoid Boc cleavage). Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate to yield the product as a white solid.
Step 2: O-Alkylation with Chloroacetonitrile

Objective: Regioselectively alkylate the phenoxide oxygen. Note: Alkali phenoxides can undergo C-alkylation as a side reaction. Using a polar aprotic solvent like DMF strongly favors the desired O-alkylation [3].

  • Setup: Dissolve N-Boc-4-(aminomethyl)phenol (15.0 g, 67.2 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Phenoxide Formation: Add finely powdered anhydrous Potassium Carbonate (

    
    ) (18.6 g, 134.4 mmol, 2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Alkylation: Add Chloroacetonitrile (5.1 mL, 80.6 mmol, 1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature and quench with ice water (300 mL). Extract with Diethyl Ether (

    
     mL) to minimize DMF carryover. Wash the organic layer thoroughly with water (
    
    
    
    mL) and brine, dry over
    
    
    , and concentrate. Purify via flash chromatography (Hexane:EtOAc 8:2) to obtain N-Boc-4-(aminomethyl)phenoxyacetonitrile.
Step 3: Deprotection to the Hydrochloride Salt

Objective: Cleave the Boc group without hydrolyzing the nitrile. Note: 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields a crystalline, easy-to-handle hydrochloride salt, avoiding the hygroscopic nature of TFA salts.

  • Setup: Dissolve the purified N-Boc-4-(aminomethyl)phenoxyacetonitrile (10.0 g, 38.1 mmol) in anhydrous Dioxane (40 mL).

  • Deprotection: Slowly add 4M HCl in Dioxane (40 mL, ~4.0 eq).

  • Reaction: Stir at room temperature for 2-3 hours. A white precipitate will begin to form as the hydrochloride salt is insoluble in dioxane.

  • Isolation: Add anhydrous Diethyl Ether (100 mL) to fully precipitate the product. Filter the solid under a nitrogen blanket (using a Buchner funnel), wash with cold Diethyl Ether, and dry under high vacuum to afford 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride [4] as a pure white powder.

References

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P. G. M. John Wiley & Sons. Available at:[Link]

  • 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride. PubChemLite. Available at: [Link]

Troubleshooting & Optimization

Troubleshooting nitrile hydrolysis side reactions in phenoxyacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenoxyacetonitrile Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize reactions involving phenoxyacetonitrile derivatives.

Phenoxyacetonitriles (


) are versatile building blocks in organic synthesis, but their unique electronic properties make them notoriously susceptible to unwanted nitrile hydrolysis. The strong inductive electron-withdrawing (-I) effect of the phenoxy oxygen significantly increases the electrophilicity of the adjacent nitrile carbon. Consequently, trace moisture, unoptimized pH, or nucleophilic bases can rapidly convert your target nitrile into a primary amide or carboxylic acid[1][2].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure your synthetic workflows remain robust and reproducible.

Mechanistic Overview: The Hydrolysis Pathway

To prevent side reactions, we must first understand the causality of the failure. Nitrile hydrolysis is fundamentally a nucleophilic addition across the


 triple bond. Under basic conditions, hydroxide directly attacks the activated nitrile carbon[1]. Under acidic conditions, the nitrile nitrogen is protonated first, making the carbon highly susceptible to attack by even weak nucleophiles like water[2][3].

Mechanism A Phenoxyacetonitrile (Ar-O-CH2-CN) B Imidate Intermediate [Ar-O-CH2-C(=NH)O-] A->B OH- / H2O (Nucleophilic attack) C Primary Amide (Ar-O-CH2-CONH2) B->C Protonation & Tautomerization D Carboxylate Salt (Ar-O-CH2-COO-) C->D Excess OH- / Heat (Further hydrolysis)

Base-catalyzed nitrile hydrolysis mechanism in phenoxyacetonitrile derivatives.

Troubleshooting Guide & FAQs

Q1: Why do I get primary amide byproducts during the -alkylation of phenoxyacetonitrile?

Cause: You are likely using a nucleophilic base (e.g.,


, 

) or your system contains trace moisture. While the

-protons of phenoxyacetonitrile are highly acidic (allowing for easy deprotonation), the nitrile carbon is simultaneously highly electrophilic. Nucleophilic bases will competitively attack the nitrile carbon instead of deprotonating the

-carbon, initiating the hydration cascade to an amide[1][4]. Solution: Switch to a strictly non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), and ensure absolute anhydrous conditions using Schlenk techniques.
Q2: How can I prevent nitrile hydrolysis during acidic workups or deprotections?

Cause: Acid-catalyzed hydration. The protonation of the nitrile nitrogen lowers the LUMO of the


 bond, making it a prime target for water attack[2][3]. Furthermore, the phenoxy oxygen can also protonate in strong acids, amplifying the electron-withdrawing effect and accelerating the failure.
Solution:  Avoid prolonged exposure to strong aqueous acids (like concentrated 

or

). Quench reactions with mild buffers (e.g., saturated aqueous

) and perform extractions rapidly at low temperatures.
Q3: I am trying to intentionally hydrolyze the nitrile to a primary amide, but it over-hydrolyzes to the carboxylic acid. How do I stop it?

Cause: The conversion of an amide to a carboxylic acid requires harsher conditions than the initial nitrile-to-amide conversion[1]. However, if you are using standard refluxing aqueous base or acid, the reaction will not stop at the amide stage[5]. Solution: Utilize controlled, mild hydration conditions. The use of alkaline Hydrogen Peroxide (


 / 

) is a field-proven method to selectively halt the reaction at the primary amide stage via a hydroperoxide intermediate[4][6].

Workflow Visualization: Optimizing -Alkylation

Workflow Start Start: Alpha-Alkylation CheckMoisture Is the system strictly anhydrous? Start->CheckMoisture DrySolvent Dry solvents (THF) Use inert gas (Ar/N2) CheckMoisture->DrySolvent No BaseChoice Using nucleophilic base (e.g., NaOH, KOH)? CheckMoisture->BaseChoice Yes DrySolvent->BaseChoice ChangeBase Switch to non-nucleophilic base (e.g., LDA, NaH) BaseChoice->ChangeBase Yes TempControl Is reaction temp too high? BaseChoice->TempControl No ChangeBase->TempControl LowerTemp Maintain at -78°C to 0°C TempControl->LowerTemp Yes Success Successful Alkylation (Minimal Amide/Acid) TempControl->Success No LowerTemp->Success

Decision tree for preventing nitrile hydrolysis during alpha-alkylation workflows.

Quantitative Data: Reaction Conditions vs. Hydrolysis Outcomes

The following table summarizes the expected outcomes of phenoxyacetonitrile under various standard conditions. Use this to predict side reactions or to intentionally drive the reaction to a specific functional group[4][5][7].

Reagent / ConditionSolvent SystemTemp (°C)Time (h)Major Product IsolatedTypical Yield (%)
NaOH (10% aq) EtOH /

6016Carboxylic Acid>90%

(30%) /

DMSO252Primary Amide85%
LDA (1.1 eq), Alkyl Halide THF (Anhydrous)-78 to 254

-Alkylated Nitrile
92%
HCl (Conc.)

100 (Reflux)12Carboxylic Acid88%
TFA /

Neat406Primary Amide75%

Self-Validating Experimental Protocols

Protocol 1: Anhydrous -Alkylation of Phenoxyacetonitrile (Preventing Hydrolysis)

Causality: By using LDA at cryogenic temperatures, we ensure rapid, irreversible deprotonation of the


-carbon without giving the base an opportunity to act as a nucleophile against the nitrile.
Validation: The protocol includes an internal temperature check and an aliquot quench to verify anion formation before committing the electrophile.
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon balloon.

  • Solvent & Substrate: Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.15 eq). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Base Generation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Validation Step: The internal temperature must not exceed -70 °C during addition. Stir for 30 minutes to ensure complete LDA formation.

  • Enolate Formation: Slowly add a solution of phenoxyacetonitrile (1.0 eq) in anhydrous THF (2 mL/mmol). Stir for 45 minutes at -78 °C. Validation Step: Remove a 0.1 mL aliquot, quench in

    
    , and analyze via crude 
    
    
    
    -NMR. The disappearance of the singlet at ~4.8 ppm confirms complete deprotonation.
  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 3 hours.

  • Mild Quench: Quench the reaction by pouring it into a vigorously stirred biphasic mixture of saturated aqueous

    
     and Ethyl Acetate at 0 °C. (Avoid strong acids to prevent acid-catalyzed hydration during workup).
    
Protocol 2: Controlled Hydrolysis to Primary Amide

Causality: Using alkaline hydrogen peroxide bypasses the traditional hydroxide attack. The hydroperoxide anion (


) is a highly potent 

-effect nucleophile that rapidly attacks the nitrile. The resulting peroxyimidate intermediate undergoes intramolecular oxygen transfer to yield the amide without progressing to the carboxylic acid[4]. Validation: Real-time FTIR monitoring ensures the reaction is halted exactly when the nitrile is consumed.
  • Setup: In a round-bottom flask, dissolve phenoxyacetonitrile (1.0 eq) in DMSO (5 mL/mmol).

  • Base Addition: Add finely powdered

    
     (0.2 eq).
    
  • Oxidant Addition: Cool the flask in a water bath (20 °C). Dropwise add 30% aqueous

    
     (3.0 eq). Caution: Reaction is exothermic.
    
  • Monitoring (Self-Validation): Stir the reaction at room temperature. Every 30 minutes, take a micro-aliquot and analyze via ATR-FTIR. Watch for the disappearance of the sharp

    
     stretch at ~2250 
    
    
    
    and the appearance of the strong Amide I (
    
    
    ) stretch at ~1670
    
    
    .
  • Isolation: Once the nitrile peak is gone (typically 1-2 hours), dilute the mixture with cold water to precipitate the primary amide. Filter and wash with cold water.

References

  • Organic Chemistry Tutor. "Mechanism of the Acidic and Basic Hydrolysis of Nitriles." Organic Chemistry Tutor. Available at:[Link]

  • Farmer, S. "21.5. Hydrolysis of nitriles." Organic Chemistry II - Lumen Learning. Available at:[Link]

  • Chemistry Steps. "Converting Nitriles to Amides." Chemistry Steps. Available at:[Link]

  • Master Organic Chemistry. "Acidic Hydrolysis of Nitriles To Amides." Master Organic Chemistry. Available at:[Link]

  • Clark, J. "Hydrolysis of nitriles." Chemguide. Available at:[Link]

  • Organic Synthesis. "Hydrolysis of Nitriles." Organic Synthesis. Available at:[Link]

  • Chemistry Stack Exchange. "Hydrolysis of nitriles: Amide vs Carboxylic acid." Stack Exchange. Available at:[Link]

  • McIsaac, J. E., Ball, R. E., & Behrman, E. J. "Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide." The Journal of Organic Chemistry 1971, 36 (20), 3048–3050. Available at:[Link]

Sources

Technical Support Center: Purification of 2-[3-(Aminomethyl)phenoxy]acetonitrile Crude Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-[3-(aminomethyl)phenoxy]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important pharmaceutical intermediate. This document offers a structured approach to overcoming common challenges, ensuring the high purity and stability of the final compound.

Introduction

2-[3-(Aminomethyl)phenoxy]acetonitrile is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a basic primary amine and a nitrile group, presents unique challenges during purification. Common issues include product degradation, co-elution with impurities, and low recovery yields. This guide provides a systematic approach to troubleshooting these problems through various purification techniques.

Frequently Asked Questions (FAQs)

Q1: My 2-[3-(aminomethyl)phenoxy]acetonitrile appears to be degrading during silica gel chromatography, indicated by streaking on the TLC plate. What is causing this and how can I prevent it?

A1: The basicity of the aminomethyl group leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause streaking, tailing, and even on-column degradation.[1][2] To mitigate this, you can add a basic modifier to your mobile phase, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH).[1] Alternatively, using a different stationary phase like basic alumina or amine-functionalized silica can be effective.[1][2]

Q2: I'm observing low recovery of my product after an aqueous workup. What are the likely reasons?

A2: Low recovery after an aqueous workup can often be attributed to the partial solubility of the amine in the aqueous phase, especially if the pH is not controlled. Emulsion formation during extraction is another common issue due to the amphiphilic nature of some aminonitriles.[1] To improve recovery, ensure the aqueous layer is neutralized to a pH of 7-8 before extraction. Using brine (saturated NaCl solution) can help break emulsions and decrease the solubility of the organic product in the aqueous layer.[1]

Q3: Can I use recrystallization to purify 2-[3-(aminomethyl)phenoxy]acetonitrile? What solvents are recommended?

A3: Recrystallization can be an effective method for purifying 2-[3-(aminomethyl)phenoxy]acetonitrile, provided a suitable solvent system can be identified. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminonitriles, which can sometimes be oils or resins at room temperature, a mixed solvent system is often necessary.[3] A good starting point would be to try solvent/anti-solvent systems like ethanol/diethyl ether, ethyl acetate/hexane, or methanol/diethyl ether.[3]

Q4: What are the expected impurities from the synthesis of 2-[3-(aminomethyl)phenoxy]acetonitrile?

A4: Impurities can arise from starting materials, side reactions, or degradation.[4] For a typical synthesis involving the reaction of 3-(aminomethyl)phenol with chloroacetonitrile, potential impurities include unreacted starting materials, over-alkylated products (dialkylation of the amine), and hydrolysis of the nitrile group to the corresponding carboxylic acid or amide, especially if the reaction or workup conditions are not carefully controlled.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of 2-[3-(aminomethyl)phenoxy]acetonitrile. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying organic impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or structural impurities.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities.[4][5]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 2-[3-(aminomethyl)phenoxy]acetonitrile.

Issue 1: Poor Separation and Tailing in Column Chromatography

Symptoms:

  • Broad, streaky bands on the column.

  • Severe tailing of the product peak on TLC and HPLC.[1]

  • Co-elution of the product with impurities.[6]

Root Cause Analysis and Solutions:

The primary cause of poor chromatographic performance is the interaction between the basic amine of your compound and the acidic silica gel.[2]

Workflow for Troubleshooting Chromatographic Issues

Caption: Decision-making workflow for troubleshooting poor chromatographic separation.

Detailed Protocols

Protocol 1: Column Chromatography with a Basic Modifier [6]

  • Solvent System Selection: Develop a suitable solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Add 1% triethylamine to the solvent mixture. Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing the basic modifier). Pack the column carefully to ensure a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Elute the column with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Common Solvent Systems for Amine Purification on Silica Gel

Solvent SystemModifierTypical RatioNotes
Ethyl Acetate / HexanesTriethylamine10-50% EtOAcGood for moderately polar compounds.
Dichloromethane / MethanolAmmonium Hydroxide1-10% MeOHSuitable for more polar compounds.
Chloroform / MethanolTriethylamine1-5% MeOHUse with caution due to chloroform toxicity.
Issue 2: Product Degradation During Workup and Purification

Symptoms:

  • Appearance of new spots on TLC after workup or during chromatography.

  • Low overall yield of the desired product.

  • Discoloration of the product.

Root Cause Analysis and Solutions:

Aminonitriles can be susceptible to hydrolysis, especially under acidic or strongly basic conditions.[1] The nitrile group can hydrolyze to an amide or carboxylic acid, while the amine can be prone to oxidation.

Workflow for Minimizing Degradation

Degradation_Prevention cluster_workup Aqueous Workup cluster_purification Purification Workup_Start Crude Reaction Mixture Neutralize Neutralize to pH 7-8 with mild base (e.g., NaHCO3) Workup_Start->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification_Start Crude Product Concentrate->Purification_Start Decision Assess Stability Purification_Start->Decision Chromatography Modified Chromatography (Basic modifier or alumina) Decision->Chromatography Unstable on Silica Recrystallization Recrystallization Decision->Recrystallization Thermally Stable

Caption: Workflow to prevent degradation during workup and purification.

Detailed Protocols

Protocol 2: Optimized Aqueous Workup [1]

  • Neutralization: Before extraction, carefully adjust the pH of the reaction mixture to between 7 and 8 using a saturated solution of a mild base like sodium bicarbonate. Avoid strong bases such as sodium hydroxide.[1]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction at a lower temperature (e.g., in an ice bath) to minimize degradation.[1]

  • Washing: Wash the combined organic layers with brine to remove excess water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Issue 3: Difficulty with Recrystallization

Symptoms:

  • The compound oils out instead of crystallizing.

  • The product remains as a viscous oil or resin even after solvent removal.[3]

  • Low purity after recrystallization.

Root Cause Analysis and Solutions:

The presence of impurities can inhibit crystallization. Additionally, the inherent physical properties of 2-[3-(aminomethyl)phenoxy]acetonitrile may favor an amorphous or oily state. Finding the right solvent or solvent mixture is key.

Table 2: Troubleshooting Recrystallization

ProblemPossible CauseSuggested Solution
Oiling OutSupersaturation is too high; melting point of the solute is lower than the boiling point of the solvent.Use a lower boiling point solvent or a larger volume of solvent. Try a mixed solvent system where the compound is less soluble.
No Crystal FormationSolution is not sufficiently saturated; the compound is too soluble in the chosen solvent.Slowly evaporate the solvent. Add an anti-solvent dropwise. Scratch the inside of the flask with a glass rod.
Impure CrystalsImpurities are co-crystallizing with the product.Try a different recrystallization solvent. Consider a preliminary purification step like a quick filtration through a plug of silica gel.
Detailed Protocols

Protocol 3: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still warm, add a second solvent (anti-solvent) in which the product is poorly soluble (e.g., hexanes, diethyl ether) dropwise until the solution becomes slightly cloudy.

  • Crystallization: Add a few more drops of the first solvent until the solution is clear again. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Stability and Storage

To ensure the long-term integrity of purified 2-[3-(aminomethyl)phenoxy]acetonitrile, proper storage is crucial.

  • Temperature: Store at a low temperature (2-8 °C is recommended) to minimize potential degradation.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amine.

  • Light: Protect from light to avoid photolytic degradation.[7]

Routine purity checks using HPLC are recommended for long-term storage to monitor for any degradation.[5]

References

  • BenchChem. (n.d.). Preventing degradation of aminonitriles during workup and purification.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Wikipedia. (n.d.). Acid–base extraction.
  • College of Saint Benedict and Saint John's University. (n.d.). ACID-BASE EXTRACTION.
  • Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
  • The Pharma Master. (n.d.). Troubleshooting.
  • University of California, Los Angeles. (n.d.). Acid-Base Extraction.1.
  • Reddit. (2022, August 9). Purification of aminonitrile.
  • Taylor & Francis Online. (2019, July 3). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • PubChem. (n.d.). 2-[3-(aminomethyl)phenoxy]acetonitrile hydrochloride (C9H10N2O).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • Sigma-Aldrich. (n.d.). 2-[3-(aminomethyl)phenoxy]acetonitrile hydrochloride | 1306603-16-6.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Journal of the Mexican Chemical Society. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window.
  • MilliporeSigma. (n.d.). 2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride.
  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?
  • European Patent Office. (1997, January 22). METHOD FOR PURIFICATION OF ACETONITRILE - EP 0641314 B1.
  • Google Patents. (n.d.). CN104356026A - Preparation method of p-aminophenyl acetonitrile.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • SciELO. (n.d.). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Fluorochem. (n.d.). 2-(3-METHOXYPHENOXY)ACETONITRILE (CAS 50635-23-9).
  • Sigma-Aldrich. (n.d.). 2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride.
  • Journal of the Mexican Chemical Society. (2023, September 21). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved from Journal of the Mexican Chemical Society website.
  • Google Patents. (n.d.). US4119497A - Process for the purification of acetonitrile.

Sources

Overcoming solubility issues of 2-[3-(Aminomethyl)phenoxy]acetonitrile in screening assays

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Optimization & Assay Integration Guide[1]

Executive Summary: The Physicochemical Profile

2-[3-(Aminomethyl)phenoxy]acetonitrile (CAS: 1306603-16-6 for HCl salt) presents a classic "solubility paradox" in screening assays. While the benzylamine motif provides a handle for ionization (enhancing aqueous solubility), the phenoxy-acetonitrile core adds lipophilicity and potential for aggregation.

  • Core Challenge: The transition from a DMSO stock (aprotic, high capacity) to an aqueous assay buffer (protic, pH-constrained) often triggers nucleation , leading to "false negatives" (compound precipitates, target untouched) or "false positives" (colloidal aggregates sequestering the enzyme).

  • Critical Parameter: The

    
     of the primary amine is approximately 9.0–9.5 . At physiological pH (7.4), the molecule is predominantly protonated (cationic), which is favorable. However, ionic strength  and buffer composition  can drastically alter its solubility limit (kinetic solubility).
    
Module 1: Stock Solution Forensics

Before the compound ever reaches the assay plate, solubility is often compromised in the storage tube.

1.1 The Salt vs. Free Base Dilemma

Most commercial vendors supply this compound as the Hydrochloride (HCl) salt .

  • The Trap: Users often treat the salt like the free base. The HCl salt is hygroscopic. If stored in DMSO without desiccants, it absorbs atmospheric water.

  • The Consequence: Water in DMSO lowers the solubility of the salt form, causing "micro-crystals" to form in the stock solution over freeze-thaw cycles.

1.2 Protocol: Preparation of the "Golden Stock"

Do not simply vortex and pray. Follow this thermodynamic equilibration protocol.

Step-by-Step:

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, Water <50 ppm).

  • Concentration Limit: Target 10 mM or 20 mM . Avoid 50 mM stocks for this specific scaffold, as the high chloride ion concentration (from the counter-ion) can induce "common ion" precipitation effects even in DMSO.

  • Sonication: Sonicate for 15 minutes at 35–40°C . The slight heat aids the endothermic dissolution process typical of crystalline salts.

  • Visual Check: Hold the vial against a dark background with a strong light source. If you see "shimmering" (Tyndall effect), the compound is not dissolved; it is a suspension.

Expert Insight: If you possess the Free Base (oil/waxy solid), you must add 1 equivalent of HCl (using 1M HCl in dioxane or ether) to the DMSO stock to stabilize it, or accept that solubility at pH > 8.0 will be near zero.

Module 2: The "Crash" Prevention Protocol

The most critical failure point is the Intermediate Dilution Step .

2.1 The Mechanism of Precipitation

When you pipette 100% DMSO stock directly into aqueous buffer, the local concentration of DMSO drops rapidly. The compound experiences a "solubility shock."

SolubilityCrash Stock DMSO Stock (Solvated Shell) Mix Mixing Zone (High Turbulence) Stock->Mix Direct Addition to Buffer Crash Nucleation Event (Precipitation) Mix->Crash Local [C] > Solubility Limit Stable Stable Solution (Kinetic Solubility) Mix->Stable Slow Addition + Intermediate Step

Figure 1: Direct addition often leads to nucleation because the local concentration exceeds the kinetic solubility limit before mixing is complete.

2.2 The "Intermediate Plate" Solution

Never dilute directly from 100% DMSO to 1% DMSO in the assay well.

Protocol:

  • Prepare an Intermediate Plate (IP): Dilute the 10 mM stock into a buffer containing 10-20% DMSO .

    • Why? This lowers the compound concentration while maintaining enough organic solvent to prevent immediate nucleation.

  • Transfer to Assay Plate: Transfer from the IP to the final assay plate.

    • Result: The final jump is smaller (e.g., 10% DMSO

      
       1% DMSO), reducing the thermodynamic shock.
      
Module 3: Troubleshooting Guide (Q&A Format)
Scenario A: "My IC50 curve is flat or noisy."

Diagnosis: Colloidal Aggregation. The phenoxy-acetonitrile tail can stack, forming promiscuous aggregates that sequester enzymes. Corrective Action:

  • Add Detergent: Include 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer. This disrupts colloidal aggregates.

  • Verify: Centrifuge the assay mix (high speed, 10 min). If the activity drops in the supernatant, your compound was in the pellet.

Scenario B: "The compound precipitates in PBS but not in Tris."

Diagnosis: The "Salting Out" Effect. PBS (Phosphate Buffered Saline) has high ionic strength (~150 mM NaCl). The chloride ions from PBS can push the equilibrium of the Amine-HCl salt back towards the solid state (Common Ion Effect). Corrective Action:

  • Switch to a low-salt buffer (e.g., 20 mM HEPES or Tris, pH 7.4) with minimal added NaCl.

  • If salt is required for the protein, keep it

    
     mM.
    
Scenario C: "I see time-dependent loss of potency."

Diagnosis: Primary Amine Reactivity. The


 group is a nucleophile. If your buffer contains aldehydes or reducing sugars, it may react.
Corrective Action: 
  • Avoid buffers with reducing agents that might contain impurities.

  • Ensure the buffer pH is not

    
     (where the amine becomes more nucleophilic).
    
Module 4: Solubility Decision Matrix

Use this logic flow to determine the optimal handling for your specific assay conditions.

DecisionMatrix Start Start: Screening 2-[3-(Aminomethyl) phenoxy]acetonitrile CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm SaltPath HCl Salt CheckForm->SaltPath BasePath Free Base CheckForm->BasePath DMSOCheck Dissolve in Anhydrous DMSO (Max 20mM) SaltPath->DMSOCheck Acidify Add 1 eq. HCl or Dissolve in DMSO BasePath->Acidify BufferCheck Target Assay pH? DMSOCheck->BufferCheck Acidify->DMSOCheck LowPH pH < 7.5 BufferCheck->LowPH HighPH pH > 8.0 BufferCheck->HighPH GoodSol High Solubility (Protonated Amine) LowPH->GoodSol RiskSol Risk: Free Base Precipitation HighPH->RiskSol Action1 Standard Protocol (Use Intermediate Plate) GoodSol->Action1 Action2 CRITICAL: 1. Lower Concentration 2. Add 0.01% Tween-20 RiskSol->Action2

Figure 2: Decision matrix for optimizing solubility based on compound form and assay pH.

Summary of Physicochemical Data
ParameterValue / CharacteristicImpact on Assay
Molecular Weight ~162.2 (Free Base) / ~198.7 (HCl Salt)Small fragment; high diffusion rate.
Calculated pKa ~9.2 (Primary Amine)Positive: Soluble at pH 7.4. Negative: Precipitates at pH > 9.
LogP (Lipophilicity) ~1.2 (Moderate)Moderate risk of non-specific binding to plastic.
H-Bond Donors 2 (Amine)Potential for specific interactions; water soluble.
Recommended Stock 10 mM in Anhydrous DMSOBalances solubility with stability.
References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). ScienceDirect.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Enamine Ltd. (2024). Kinetic Solubility Assay Protocols. (General guidelines for amine building blocks).

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Biochemical Assays.

  • PubChem. (2024). Compound Summary: 2-[3-(Aminomethyl)phenoxy]acetonitrile. National Library of Medicine.

Minimizing dimerization during the synthesis of 2-[3-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Dimerization During the Synthesis of 2-[3-(Aminomethyl)phenoxy]acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of primary amines like 2-[3-(aminomethyl)phenoxy]acetonitrile. The most pervasive issue in this workflow is the formation of secondary amine dimers (bis-alkylated byproducts). This guide provides a mechanistic root-cause analysis, validated step-by-step protocols, and troubleshooting FAQs to help you achieve high chemoselectivity and yield.

Part 1: Mechanistic Root Cause Analysis (The "Why")

Dimerization in the synthesis of 2-[3-(Aminomethyl)phenoxy]acetonitrile arises from the inherent nucleophilicity of primary amines[1]. Depending on your synthetic route, this manifests in two distinct pathways:

  • Reductive Amination Pathway (The Imine Trap): If you are synthesizing the target via the reductive amination of 2-(3-formylphenoxy)acetonitrile with ammonia, the newly formed primary amine product is often more nucleophilic than the ammonia starting material. It competes with ammonia to attack the unreacted aldehyde, forming a secondary imine. Subsequent reduction yields the undesired secondary amine dimer[2].

  • Direct Alkylation Pathway (N- vs. O-Alkylation): If your route involves the direct alkylation of 3-(aminomethyl)phenol with chloroacetonitrile, the free primary amine will outcompete or co-react with the phenolic hydroxyl group, leading to N-alkylation (dimerization or polymerization) instead of the desired O-alkylation.

DimerizationPathway A Aldehyde Precursor 2-(3-formylphenoxy)acetonitrile Imine1 Primary Imine A->Imine1 + NH3 Imine2 Secondary Imine (Dimer Precursor) A->Imine2 NH3 Ammonia (NH3) NH3->Imine1 Target Target Primary Amine 2-[3-(Aminomethyl)phenoxy]acetonitrile Imine1->Target Reduction Target->Imine2 + Aldehyde Precursor (Competing Reaction) Dimer Secondary Amine Dimer (Undesired Byproduct) Imine2->Dimer Reduction

Fig 1: Competing pathways in reductive amination leading to primary amine vs. secondary amine dimer.

Part 2: Step-by-Step Experimental Workflows (The "How")

To circumvent these issues, we recommend two field-proven strategies. Protocol A is the gold standard for absolute control, while Protocol B is optimized for atom economy (protecting-group-free).

Protocol A: The Protecting-Group Strategy (Recommended for Scale-Up)

By temporarily masking the amine, we completely eliminate its nucleophilicity during the O-alkylation step, creating a self-validating system where side reactions are sterically and electronically impossible.

  • Step 1: N-Boc Protection

    • Dissolve 3-(aminomethyl)phenol (1.0 eq) in methanol.

    • Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) at 0 °C.

    • Stir at room temperature for 4 hours. Concentrate and extract (EtOAc/H₂O) to isolate tert-butyl (3-hydroxybenzyl)carbamate.

  • Step 2: O-Alkylation

    • Dissolve the protected intermediate in anhydrous DMF.

    • Add K₂CO₃ (2.0 eq) and chloroacetonitrile (1.2 eq).

    • Stir at 60 °C for 8 hours. The Boc group prevents any N-alkylation.

  • Step 3: Acidic Deprotection

    • Treat the purified O-alkylated intermediate with 4M HCl in dioxane at room temperature for 2 hours.

    • Precipitate the product using cold diethyl ether to yield 2-[3-(aminomethyl)phenoxy]acetonitrile hydrochloride as a highly pure white solid.

ProtectionWorkflow Start 3-(Aminomethyl)phenol Boc N-Boc Protection (Boc2O, Et3N, MeOH) Start->Boc Alkylation O-Alkylation (ClCH2CN, K2CO3, DMF) Boc->Alkylation Prevents N-alkylation Deprotection Acidic Deprotection (4M HCl in Dioxane) Alkylation->Deprotection Pure O-alkylated intermediate Product Target Molecule (HCl Salt) Deprotection->Product

Fig 2: Boc-protection workflow to completely eliminate N-alkylation and dimerization.

Protocol B: Chemoselective Reductive Amination (Protecting-Group-Free)

If you must proceed via the aldehyde (2-(3-formylphenoxy)acetonitrile), standard NaBH₄ or catalytic hydrogenation will yield massive amounts of dimer. Instead, utilize the Titanium(IV) isopropoxide-mediated method[2],[3]. Ti(OiPr)₄ acts as both a Lewis acid and a water scavenger, trapping the primary imine and preventing the secondary amine from re-attacking the carbonyl.

  • Step 1: Dissolve 2-(3-formylphenoxy)acetonitrile (1.0 eq) in absolute ethanol.

  • Step 2: Add a large excess of ammonia (e.g., 2M in EtOH, 5.0 eq) and Titanium(IV) isopropoxide (2.0 eq). Stir under an inert atmosphere at room temperature for 10 hours to fully form the primary imine complex[2].

  • Step 3: Add Sodium borohydride (NaBH₄, 1.5 eq) in one portion. Stir for an additional 8 hours.

  • Step 4: Quench with aqueous ammonia (2M). Filter the resulting TiO₂ precipitate through Celite, extract the filtrate with EtOAc, and purify.

Part 3: Quantitative Data & Reagent Selection

Choosing the right reducing agent is the single most critical variable in Protocol B. Below is a summary of expected chemoselectivity based on literature precedents for primary amine synthesis[1],[2],[3].

Reducing SystemPrimary Amine Yield (%)Secondary Amine Dimer (%)Mechanism / Causality
NaBH₄ / NH₃ (Standard) 20 - 30%60 - 70%Non-selective; reduces aldehyde directly and allows rapid imine equilibration.
H₂ / Pd/C / NH₃ 40 - 50%40 - 50%High local concentration of primary amine on catalyst surface promotes dimerization.
NaBH₃CN / NH₄OAc 65 - 75%15 - 25%Mild reducing agent; requires strict pH control (pH 6-8) to favor iminium reduction[3].
Ti(OiPr)₄ / NH₃ / NaBH₄ 85 - 95% < 5% Ti(IV) forms a stable aminocarbinolato complex, locking the primary imine state[2].
Part 4: Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass peak corresponding to the dimer (m/z ~ 321) during my reductive amination? A: This indicates that your primary amine product is reacting with unconsumed 2-(3-formylphenoxy)acetonitrile. To fix this, ensure you are using a vast excess of ammonia (at least 5-10 equivalents) to drive the equilibrium toward the primary imine. Additionally, strictly allow the imine to form completely before adding your reducing agent.

Q: Can I synthesize this molecule by directly reducing 2-(3-cyanophenoxy)acetonitrile? A: We strongly advise against this route. The molecule contains two nitrile groups: an aromatic nitrile (benzonitrile derivative) and an aliphatic nitrile (acetonitrile derivative). Achieving chemoselective reduction of the aromatic nitrile to the aminomethyl group without reducing the aliphatic nitrile is thermodynamically and kinetically highly improbable with standard hydride reagents (like LiAlH₄) or hydrogenation[1].

Q: Why use Titanium(IV) isopropoxide instead of just adding molecular sieves to remove water? A: While molecular sieves drive imine formation by removing water, they do not alter the electronic properties of the intermediate. Ti(OiPr)₄ acts as a Lewis acid, coordinating to the imine nitrogen and sterically/electronically hindering the attack of a second aldehyde molecule. This transient titanium complex is the key to preventing dimerization[2],[3].

Q: My final product is an oil that degrades over time. How can I stabilize it? A: Free primary amines containing an ether linkage and an alpha-cyano group can be prone to oxidation and degradation. Convert the freebase to its hydrochloride salt by treating the ethereal solution with 2M HCl in diethyl ether. 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride is a stable, crystalline solid.

References
  • Synthesis of Amines - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Miriyala, B., Bhattacharyya, S., & Williamson, J. S. Tetrahedron, 2004, 60(7), 1463-1471. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

Sources

Optimizing column chromatography conditions for aminomethyl phenoxy compounds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Column Chromatography Optimization
Ticket ID: AMP-001-PUR

User Guide & Troubleshooting Hub

Welcome to the Separation Sciences Technical Support Center. You are likely here because your aminomethyl phenoxy compounds are streaking, tailing, or irreversibly binding to your silica columns.

These compounds present a "perfect storm" for chromatography:

  • The Phenoxy Group (

    
    ):  Adds lipophilicity and UV activity.
    
  • The Aminomethyl Group (

    
    ):  A strong Lewis base (
    
    
    
    ) that interacts aggressively with acidic silanols.

This guide provides self-validating protocols to resolve these issues.

Module 1: Troubleshooting Peak Tailing (Normal Phase)

Q: Why do my peaks look like comets (severe tailing) on standard silica?

A: The "Silanol Effect" is protonating your amine. Standard silica gel (


) is not inert; it is covered in acidic silanol groups (

,

). Your aminomethyl group is basic.[1] When they meet, they form a strong ionic bond (ammonium-silicate salt) rather than a reversible hydrogen bond. This causes the compound to "drag" through the column.

The Fix: Competitive Inhibition You must introduce a "sacrificial" base to the mobile phase that saturates the silanol sites before your analyte gets there.

Protocol A: Mobile Phase Modifiers
  • For Non-Polar Eluents (Hexane/Ethyl Acetate):

    • Add Triethylamine (TEA) at 1% (v/v) to the mobile phase.

    • Note: Pre-wash the column with 2-3 Column Volumes (CV) of the TEA-containing solvent before loading your sample.

  • For Polar Eluents (DCM/Methanol):

    • Add Ammonium Hydroxide (

      
      , 28-30% aq)  or 7N 
      
      
      
      in Methanol
      .
    • Standard Ratio: DCM : MeOH :

      
       (90:10:1).
      

Visualizing the Mechanism:

SilanolInteraction Silica Acidic Silanol (Si-OH) ResultBad Ionic Bond (Tailing/Loss) Silica->ResultBad binds to Amine Aminomethyl Analyte (Basic) Amine->ResultBad ResultGood Analyte Elutes Freely (Sharp Peak) Amine->ResultGood Modifier Modifier (TEA/NH3) Modifier->Silica blocks Modifier->ResultGood enables

Figure 1: Mechanism of silanol blocking. The modifier (Green) occupies the acidic sites (Red), allowing the amine analyte (Blue) to pass without ionic retention.

Module 2: Solvent System Selection

Q: My compound is stuck at the baseline even with 10% Methanol. What next?

A: The "General Eluotropic Series" fails for amines. Simply increasing polarity (adding more MeOH) often dissolves the silica before it elutes a stuck amine. You need a specific "Amine-Friendly" solvent system.[2]

Recommended Solvent Systems Table
Polarity NeedSolvent SystemComposition (v/v)Best For...[3][4]
Low Hex / EtOAc / TEA80:19:1 to 50:49:1Lipophilic phenoxy ethers with protected amines.
Medium DCM / MeOH /

95:4:1Standard aminomethyl phenoxy free bases.
High DCM / MeOH /

85:14:1Highly polar or di-amine species.
Alternative DCM / MeOH / TEA90:10:1If aqueous ammonia causes miscibility issues.

Critical Warning: Do NOT use Acetone or Ethyl Acetate with primary amines (


) if the purification takes longer than a few hours. Primary amines can react with ketones/esters to form Schiff bases or amides, destroying your product. Stick to DCM/MeOH for primary amines.
Module 3: Reverse Phase (C18) Strategy

Q: Can I use C18 (Reverse Phase) to purify these?

A: Yes, but only if you control the pH. At neutral pH (pH 7), your amine is protonated (


), making it highly soluble in water and poorly retained on lipophilic C18. It will elute in the void volume (dead time).

The "2-Unit Rule": To retain an amine on C18, the mobile phase pH must be 2 units higher than the amine's


.
  • Target pH: ~10.5 - 11.0.

  • Buffer: 10mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in water.

  • Column: You must use a "High pH Stable" C18 column (e.g., hybrid silica or polymer-based). Standard silica C18 dissolves above pH 8.

Method Development Workflow:

MethodDev Start Start: Aminomethyl Phenoxy Sample Solubility Is it soluble in Hexane/DCM? Start->Solubility NP_Path Normal Phase (Silica) Solubility->NP_Path Yes RP_Path Reverse Phase (C18) Solubility->RP_Path No (Polar) ModifierCheck Add 1% TEA or NH4OH NP_Path->ModifierCheck Prevent Tailing PH_Check Mobile Phase pH > 10 RP_Path->PH_Check Ensure Retention Success Purification Success ModifierCheck->Success PH_Check->Success

Figure 2: Decision tree for selecting the correct stationary phase and conditions based on solubility and pH requirements.

Module 4: Sample Loading & Solubility

Q: My sample precipitated on the top of the column. What happened?

A: Solubility Mismatch. Aminomethyl phenoxy compounds are often oily or gummy. If you dissolve them in DCM and load onto a Hexane-equilibrated column, the DCM evaporates or dilutes, causing the amine to crash out as a solid crust, blocking flow.

The "Dry Load" Protocol (Gold Standard)
  • Dissolve crude sample in a minimal amount of DCM or Methanol.

  • Add dry silica gel (ratio 1:2 sample-to-silica) or Celite 545.

  • Rotary evaporate until you have a free-flowing dust.[5]

  • Pour this dust on top of your packed column.[5]

  • Add a protective layer of sand.[5]

This technique eliminates solvent incompatibility issues and improves resolution by creating a tight sample band.

References
  • Teledyne ISCO. (2012).[6] RediSep C-18 reversed phase column Purification of primary amines. Application Note AN54.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog.

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Technical Support.

  • Silver, J. (2013). Tailing in TLC - can anyone help? ResearchGate Discussion.

  • Agilent Technologies. (2011). Control pH During Method Development for Better Chromatography. Publication 5991-0122EN.[7]

Sources

Technical Support Center: Post-Reaction Purification of 2-[3-(Aminomethyl)phenoxy]acetonitrile

[1][2]

Case ID: PUR-AMPA-001 Status: Active Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Chemical Profile

Compound: 2-[3-(Aminomethyl)phenoxy]acetonitrile Core Challenge: This molecule contains two sensitive functional groups: a primary amine (basic, nucleophilic) and a nitrile (susceptible to hydrolysis).[1][2] The purification strategy must isolate the basic amine without hydrolyzing the nitrile to an amide or carboxylic acid.[3]

Chemical Behavior:

  • Basicity: The aminomethyl group (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) has a pKa 
    
    
    9–10.[1][2] It will protonate in dilute acid.[2][3]
  • Solubility:

    • Free Base:[1][3] Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in water.[1][3]

    • HCl Salt: Soluble in water, Methanol; Insoluble in non-polar organics.[2][3][4]

  • Stability: Thermal instability is a risk.[2][3][4] Distillation is not recommended as the primary purification method due to potential polymerization or decomposition.[3][4]

Primary Purification Workflow: The "Acid-Base Switch"

Best For: Removal of non-basic impurities (unreacted alkyl halides, phenols, neutral side products).[1][3]

This protocol exploits the basicity of the amine to selectively move the product between aqueous and organic phases, leaving impurities behind.[3]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude.[2][3][4]

  • Initial Wash: Wash the organic phase with saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
      (removes acidic impurities like phenols) and then Brine .[2]
    
  • Acid Extraction (The Switch):

    • Extract the organic layer with 1M HCl (aq) (

      
       volumes).[2]
      
    • Mechanism:[2][3][5] The amine protonates (

      
      ), becoming water-soluble.[1][2] Neutral impurities (e.g., unreacted chloroacetonitrile) remain in the organic layer.[3]
      
    • Critical Check: Keep the aqueous layer.[3][4] Discard the organic layer only after verifying the product is in the aqueous phase (LC-MS check recommended).

  • Basification:

    • Cool the combined aqueous acidic extracts to 0–5°C (ice bath).

    • Slowly adjust pH to 12–13 using 6M NaOH or saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       .[2][3]
      
    • Caution: Keep temperature low to prevent nitrile hydrolysis.[2][3][4]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry combined organics over anhydrous

      
       .
      
    • Concentrate under reduced pressure (

      
      °C) to obtain the purified free base.[2]
      
Workflow Visualization

PurificationWorkflowStartCrude Reaction MixtureDissolveDissolve in DCM/EtOAcStart->DissolveWash1Wash with sat. NaHCO3(Removes Phenols)Dissolve->Wash1ExtractAcidExtract with 1M HClWash1->ExtractAcidSplit1Phase SeparationExtractAcid->Split1OrgLayer1Organic Layer(Neutral Impurities)Split1->OrgLayer1DiscardAqLayer1Aqueous Layer(Product as R-NH3+)Split1->AqLayer1KeepBasifyBasify to pH 12(NaOH/K2CO3, 0°C)AqLayer1->BasifyExtractOrgExtract with DCMBasify->ExtractOrgFinalProductConcentrate & Dry(Purified Free Base)ExtractOrg->FinalProduct

Figure 1: Acid-Base Extraction Workflow for selective isolation of the amine product.[1][2]

Secondary Purification: Salt Crystallization

Best For: Final polishing and long-term storage stability.[2][3][4]

If the free base oil is still colored or <95% pure, converting it to the Hydrochloride salt often induces crystallization, rejecting trace impurities in the mother liquor.[3]

Protocol:

  • Dissolve the free base in a minimal amount of dry Ethanol or Isopropanol .[2][3][4]

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • Add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane ) dropwise until turbidity persists.[2][3][4]

  • Cool to -20°C overnight.

  • Filter the white precipitate and wash with cold ether.[2][3][4]

Troubleshooting & FAQs

Q1: My product yield is significantly lower than expected after acid extraction. Where did it go?

Diagnosis: The "Acid-Base Switch" failed, likely due to pH issues.

  • Cause A: The acid extraction wasn't acidic enough.[3][4] If the aqueous layer wasn't pH < 2, the amine may have stayed in the organic layer.[3]

  • Cause B: The basification wasn't basic enough.[2][4] If the final pH wasn't > 11, the amine remains protonated (water-soluble) and won't extract back into DCM.[3]

  • Solution: Check the pH of the aqueous layer before discarding any organic washes.[3] If the product is stuck in the water, add more base (NaOH) until pH 12-13 and re-extract.[3]

Q2: I see a new impurity peak by LC-MS after workup (M+18 or M+1). What happened?

Diagnosis: Nitrile Hydrolysis.

  • Mechanism: Strong acids or bases, especially with heat, can hydrate the nitrile (-CN) to an amide (-CONH2, M+18) or carboxylic acid (-COOH, M+1).[1][3]

  • Prevention: Perform the basification step (Step 4 in Workflow) on ice (0°C). Do not allow the mixture to sit at extreme pH for prolonged periods.[3][4] Use ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     instead of NaOH if hydrolysis persists.[2][3]
    
Q3: The product is colored (yellow/brown) even after extraction.

Diagnosis: Oxidation of the amine or phenol residues.[3]

  • Solution:

    • Activated Carbon: Dissolve the free base in methanol, treat with activated charcoal for 30 mins, filter through Celite, and concentrate.

    • Salt Formation: As described in Section 3, crystallization of the HCl salt is excellent for removing colored organic impurities.[3][4]

Q4: Can I use Silica Gel Chromatography?

Answer: Yes, but with modifications.

  • Issue: Primary amines interact strongly with acidic silanol groups on silica, leading to "streaking" and broad peaks.[2][3]

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) or Ammonia in the mobile phase.[3]

  • Recommended Eluent: DCM:Methanol:NH4OH (90:9:1).[2][3][4]

Impurity Profile & Removal Strategy

Impurity TypeSourceRemoval Strategy
Chloroacetonitrile Starting MaterialRemains in organic layer during Acid Extraction (Step 3).[1][2][4]
3-(Aminomethyl)phenol Starting MaterialAmphoteric.[2][4] Difficult to remove if unreacted.[2][3][4] Use Chromatography or optimize reaction conversion.[2][3][4]
Dialkylated Amine Side ReactionMore lipophilic.[2][3][4] Often separates during Crystallization of the HCl salt.[3][4]
Inorganic Salts Reagents (K2CO3)Removed during initial Water/Brine Wash .[2][4]
Amide/Acid HydrolysisRemoved by Base Extraction (Acid/Amide stays in aqueous layer at pH 12? No, Amide extracts.[1][2][3][4] Acid stays in aqueous).[2][3][4]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2][4] (Standard reference for purification of organic bases and nitriles).[2][3][4]

  • BenchChem. (2025).[2][3][4] Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. Link (Cited for general Strecker-like aminonitrile handling).[1][2][4]

  • Vogel, A. I. (1989).[2][3][4] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[2][3][4] (Foundational text for acid-base extraction protocols).

  • PubChem. (2025).[2][3][4] 2-(3-aminophenoxy)acetonitrile Compound Summary. National Library of Medicine.[2][3][4] Link

  • Sigma-Aldrich. (2025).[2][4] 2-[3-(aminomethyl)phenoxy]acetonitrile hydrochloride Product Sheet. Link

Technical Support Center: Managing the Hygroscopic Nature of 2-[3-(Aminomethyl)phenoxy]acetonitrile Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for handling 2-[3-(Aminomethyl)phenoxy]acetonitrile and its various salt forms. This guide is designed for researchers, chemists, and formulation scientists who are navigating the challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with practical, evidence-based solutions to ensure the integrity, stability, and accurate handling of your material.

Introduction: Understanding the Challenge

2-[3-(Aminomethyl)phenoxy]acetonitrile is a versatile chemical intermediate characterized by a primary amine and a nitrile group. These functional groups, particularly the amine, make it susceptible to salt formation to enhance properties like solubility and stability. However, many salt forms of amine-containing compounds exhibit hygroscopicity—the tendency to absorb moisture from the atmosphere. This can lead to a cascade of experimental problems, including inaccurate weighing, altered dissolution rates, chemical degradation, and polymorphic changes. This guide provides in-depth troubleshooting advice and frequently asked questions to mitigate these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: My vial of 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride salt appears clumpy and sticky. What is happening?

A1: This is a classic sign of moisture absorption due to the hygroscopic nature of the hydrochloride salt. Amine hydrochlorides are notorious for attracting atmospheric water, which can cause the crystalline powder to deliquesce, or dissolve in the absorbed water, leading to the observed clumping and stickiness. To confirm, you should measure the water content using Karl Fischer titration.

Q2: I'm getting inconsistent results in my dissolution studies. Could hygroscopicity be the cause?

A2: Absolutely. If the material has absorbed a significant amount of water, the "dry" weight you are using for your calculations is inaccurate, leading to lower-than-expected concentrations. Furthermore, the presence of water can alter the solid-state properties of the material, potentially converting it to a less soluble hydrate form or changing its particle size, both of which will impact the dissolution rate.

Q3: What is the best way to store my 2-[3-(Aminomethyl)phenoxy]acetonitrile salts?

A3: Proper storage is your first line of defense. All salts of this compound should be stored in a tightly sealed container, preferably in a desiccator with a fresh desiccant (e.g., silica gel or phosphorus pentoxide). For long-term storage, consider placing the sealed container inside a nitrogen-purged glove box or a dry box with controlled low humidity (<20% RH).

Q4: I need to weigh the compound for an experiment. What precautions should I take?

A4: Weighing a hygroscopic compound requires speed and a controlled environment. If possible, perform the weighing inside a glove box with a controlled atmosphere. If a glove box is unavailable, use a balance with a draft shield and work quickly. Use a dry, clean spatula and weigh the compound into a pre-tared, sealed container. For highly sensitive experiments, it is recommended to determine the water content of a sample from the same batch before or immediately after weighing to correct for the moisture content in your calculations.

Q5: Are there alternative salt forms of 2-[3-(Aminomethyl)phenoxy]acetonitrile that are less hygroscopic?

A5: This is an excellent question and a key consideration in drug development. While hydrochloride salts are common, they are often hygroscopic. Exploring alternative counterions can yield a more stable, less hygroscopic salt form. Consider screening for salts like mesylate, tosylate, or phosphate, which sometimes exhibit lower hygroscopicity. A systematic salt screening study is the recommended approach to identify the optimal salt form for your application.

Part 2: Troubleshooting Guides

This section provides structured approaches to common problems encountered with 2-[3-(Aminomethyl)phenoxy]acetonitrile salts.

Troubleshooting Guide 1: Inaccurate Weighing and Potency Calculations

Problem: You suspect that the mass of your compound is artificially inflated by absorbed water, leading to errors in concentration and potency calculations.

Workflow for Correction:

Caption: Workflow to correct for water content in potency calculations.

Step-by-Step Protocol: Potency Correction

  • Sample Preparation: Carefully transfer approximately 10-20 mg of the 2-[3-(Aminomethyl)phenoxy]acetonitrile salt into a dry, tared vial suitable for Karl Fischer titration.

  • Karl Fischer Titration: Perform a coulometric or volumetric Karl Fischer titration to determine the water content (in % w/w).

  • Calculation of Correction Factor:

    • Let W_m be the measured mass of the compound.

    • Let WC be the water content percentage from Karl Fischer titration.

    • The corrected (dry) mass, W_c, is calculated as: W_c = W_m * (1 - (WC / 100))

  • Application: Use the corrected mass, W_c, for all subsequent concentration and molarity calculations to ensure accuracy.

Troubleshooting Guide 2: Chemical Stability and Degradation

Problem: You observe the appearance of new peaks in your HPLC analysis over time, suggesting the compound is degrading upon storage.

Hypothesis: The absorbed water is facilitating hydrolysis of the nitrile group to a carboxylic acid or amide, a common degradation pathway for nitriles, especially if the pH is affected by the salt form.

Investigation and Mitigation Strategy:

G A Start: New Impurity Peaks in HPLC B Characterize Impurity by LC-MS A->B C Hypothesize Degradation Pathway (e.g., Nitrile Hydrolysis) B->C D Strictly Control Humidity (<20% RH) C->D E Store at Lower Temperature (e.g., 2-8°C) C->E F Re-evaluate Salt Form (Consider less acidic/basic salts) C->F G Monitor Stability under Controlled Conditions D->G E->G F->G H End: Stable Compound G->H

Caption: Decision tree for investigating and mitigating chemical degradation.

Experimental Protocol: Accelerated Stability Study

  • Sample Preparation: Prepare three samples of the 2-[3-(Aminomethyl)phenoxy]acetonitrile salt.

    • Sample A: Control - Stored in a desiccator at 2-8°C.

    • Sample B: Stored at ambient temperature and humidity.

    • Sample C: Stored in a stability chamber at elevated temperature and humidity (e.g., 40°C / 75% RH).

  • Time Points: Analyze the samples by HPLC at T=0, 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • Quantify the peak area of the parent compound and any new impurity peaks.

    • Use LC-MS to identify the mass of the major degradant to confirm the hydrolysis pathway.

Data Summary Table:

ConditionTime PointPurity (%) by HPLCMajor Impurity (%)Water Content (%)
Control (2-8°C, Desiccated) 099.8<0.10.2
4 Weeks99.7<0.10.3
Ambient 099.8<0.10.2
4 Weeks98.51.2 (Hydrolysis Product)2.5
40°C / 75% RH 099.8<0.10.2
4 Weeks95.24.5 (Hydrolysis Product)8.1

Part 3: Advanced Considerations and Best Practices

Salt Selection Strategy:

The choice of the salt counterion is a critical decision that can significantly impact the physicochemical properties of 2-[3-(Aminomethyl)phenoxy]acetonitrile. A systematic salt screening process is highly recommended.

Workflow for Salt Screening:

Caption: A systematic workflow for salt screening and selection.

Dynamic Vapor Sorption (DVS) Analysis:

For a quantitative assessment of hygroscopicity, Dynamic Vapor Sorption (DVS) is the gold standard. This technique measures the change in mass of a sample as it is exposed to a range of relative humidities (RH). The resulting sorption/desorption isotherm provides a detailed profile of the material's interaction with water vapor.

Interpreting DVS Data:

  • Low Hygroscopicity: < 2% weight gain at up to 80% RH.

  • Moderately Hygroscopic: 2-15% weight gain at up to 80% RH.

  • Very Hygroscopic: > 15% weight gain at up to 80% RH.

  • Hysteresis (different sorption and desorption curves): May indicate the formation of a stable hydrate or an amorphous phase.

By implementing these strategies and understanding the underlying principles, you can effectively manage the challenges posed by the hygroscopic nature of 2-[3-(Aminomethyl)phenoxy]acetonitrile salts, ensuring the reliability and reproducibility of your experimental results.

Alternative solvents for the crystallization of 2-[3-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 2-[3-(Aminomethyl)phenoxy]acetonitrile

Welcome to the technical support center for the crystallization of 2-[3-(Aminomethyl)phenoxy]acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this molecule. Our focus is on moving beyond simple protocols to understand the underlying principles that govern solvent selection and crystallization success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the crystallization of 2-[3-(Aminomethyl)phenoxy]acetonitrile.

Q1: I am starting with crude 2-[3-(Aminomethyl)phenoxy]acetonitrile. What are the critical first steps in developing a robust crystallization protocol?

Answer: The success of any crystallization is fundamentally determined by the choice of solvent.[1] For a molecule like 2-[3-(Aminomethyl)phenoxy]acetonitrile, which possesses a primary amine, an ether linkage, and a nitrile group, the polarity profile is complex. The initial step is not to commit to a large-scale crystallization but to perform a systematic solvent screening.

The ideal solvent should exhibit a strong temperature-dependent solubility profile: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][3] This differential is the primary driving force for high-yield cooling crystallization.[4][5]

Key Considerations for Initial Solvent Screening:

  • Solubility: The compound should be sparingly soluble at room temperature but fully dissolve upon heating.

  • Impurity Profile: The solvent should ideally keep impurities dissolved at low temperatures, allowing for their removal in the mother liquor.

  • Molecular Interactions: The molecule's hydrogen bonding capability (due to the -NH2 group) suggests that protic solvents (like alcohols) or polar aprotic solvents that can accept hydrogen bonds (like acetonitrile or acetone) are excellent starting points.

  • Safety & Scalability: Always consider the safety and environmental profile of the solvent, especially for later-stage development. The ACS GCI Pharmaceutical Roundtable Solvent Selection Guide is an authoritative resource for this.[6][7]

Q2: Which solvents do you recommend for the crystallization of the free base form of 2-[3-(Aminomethyl)phenoxy]acetonitrile?

Answer: Based on the molecule's structure and empirical data from similar compounds, a targeted screening approach is most effective. We recommend starting with solvents from different classes to explore a range of polarities and potential interactions.

A patent for a structurally similar compound, p-aminophenylacetonitrile, successfully uses 95% ethanol for recrystallization, making alcohols a primary candidate.[8] Additionally, acetonitrile is frequently cited as an excellent crystallization solvent for compounds that may be "oily" or resistant to crystallization.[9][10]

Table 1: Recommended Starting Solvents for Screening

SolventClassBoiling Point (°C)PolarityRationale & Key Considerations
Isopropanol (IPA) Alcohol (Protic)82.5MediumExcellent H-bonding potential. Good balance of polarity for the aromatic and amine functionalities.
Ethanol (EtOH) Alcohol (Protic)78.3Medium-HighSimilar to IPA, often provides good crystal quality. Proven effective for analogous structures.[8]
Acetonitrile (MeCN) Nitrile (Aprotic)81.6HighStrong dipole-dipole interactions can promote crystallization where other solvents fail.[9]
Ethyl Acetate (EtOAc) Ester (Aprotic)77.1MediumA less polar option to test. Good for compounds with moderate polarity.
Toluene Aromatic110.6LowSolubilizes the aromatic ring well. Often used as the "good" solvent in an anti-solvent pair.[9]
Acetone Ketone (Aprotic)56Medium-HighA strong, polar aprotic solvent. Its high volatility can sometimes lead to rapid evaporation and poor crystal quality if not controlled.[11]

Experimental Protocols & Workflows

A logical workflow is crucial to efficiently identify the optimal solvent system. The following diagram and protocol outline a systematic approach.

Workflow for Solvent Selection and Optimization

Crystallization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Troubleshooting Start Crude Dry Solid Screen Parallel Solvent Screen (See Protocol 1) Start->Screen Evaluate Evaluate Solubility: 1. Soluble Hot? 2. Insoluble Cold? Screen->Evaluate Cooling Good Candidate: Proceed with Cooling Crystallization Evaluate->Cooling Yes Antisolvent Candidate for Anti-solvent: High solubility in all conditions Evaluate->Antisolvent No (Too Soluble) Evaporation Poor Candidate: Low solubility even when hot Evaluate->Evaporation No (Insoluble) Troubleshoot Problem Encountered? Cooling->Troubleshoot Oiling Oiling Out (See FAQ Q5) Troubleshoot->Oiling Yes (Oil) NoXtals No Crystals (See FAQ Q3) Troubleshoot->NoXtals Yes (Clear Soln) Powder Fine Powder (See FAQ Q4) Troubleshoot->Powder Yes (Crash) Success Pure Crystals Troubleshoot->Success No

Caption: Decision workflow for crystallization solvent selection.

Protocol 1: Parallel Solvent Screening

Objective: To rapidly identify promising single solvents for the crystallization of 2-[3-(Aminomethyl)phenoxy]acetonitrile.

Materials:

  • Crude 2-[3-(Aminomethyl)phenoxy]acetonitrile (dried)

  • Array of test tubes or small vials

  • Solvents from Table 1

  • Stir plate and magnetic stir bars

  • Heat source (hot plate or oil bath)

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into each of six labeled test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.2 mL at a time) while stirring at room temperature. Observe solubility. If the solid dissolves completely at room temperature, that solvent is likely too good and should be rejected for single-solvent cooling crystallization.[12]

  • Hot Solubility Test: For solvents that did not dissolve the solid at room temperature, gently heat the tubes with continued stirring. Add the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 10-20 volumes) at its boiling point.

  • Cooling & Observation: Once a clear hot solution is obtained, remove the tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.[13] Observe for crystal formation.

  • Inducing Crystallization: If no crystals form after cooling to room temperature, try scratching the inside of the tube with a glass rod just below the meniscus.[13][14] If that fails, place the tube in an ice bath to further reduce solubility.

  • Evaluation: The best solvents will produce a significant amount of crystalline solid upon cooling, leaving a clear mother liquor.

Troubleshooting Guide

Q3: My solution remains clear even after cooling and scratching. Why aren't crystals forming?

Answer: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

  • Cause 1: Too Much Solvent: You may have added more hot solvent than was necessary to dissolve the solid. The concentration of the compound upon cooling is still below its saturation point.

    • Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[14] Once you observe a slight cloudiness (the saturation point), add a drop or two of solvent to redissolve and then cool again.

  • Cause 2: High Nucleation Energy Barrier: Sometimes, crystals need a "nudge" to start forming.

    • Solution 1 (Seeding): If you have any pure crystals, add a single tiny seed crystal to the cooled solution. This provides a template for crystal growth.[13]

    • Solution 2 (Anti-solvent): If the compound is highly soluble in your chosen solvent, you may need an anti-solvent. Add a miscible solvent in which your compound is insoluble (e.g., add water or heptane to an ethanol or IPA solution) dropwise to the cooled solution until persistent cloudiness appears, then let it stand.[9]

Q4: The moment I removed my flask from the heat, a large amount of fine powder "crashed out." How can I get larger, purer crystals?

Answer: This is a sign of excessively rapid crystallization, driven by a solution that is too concentrated (too high supersaturation).[14] Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of crystallization.[2]

  • Solution 1: Use More Solvent: Re-heat the mixture to dissolve the powder. Add an additional 10-20% volume of the hot solvent to slightly decrease the supersaturation level upon cooling.[14] The goal is for crystallization to begin after a few minutes of cooling, not instantly.

  • Solution 2: Slow Down the Cooling Rate: Rapid cooling also promotes fast precipitation. Insulate the flask by placing it on a cork ring or wood block and covering the top with a watch glass. For very sensitive crystallizations, placing the entire flask inside a large beaker can create an insulating air jacket, or you can use a dewar with warm water for very slow cooling.[13][14]

Q5: My compound separated as an oil, not a solid. What is "oiling out" and how can I prevent it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of a solvate), forming a liquid phase instead of a solid crystal lattice. This is common for compounds with low melting points or when the solution is too concentrated.

  • Cause: The solubility of the compound decreases so rapidly upon cooling that it becomes supersaturated while the solution temperature is still high.

  • Solution 1: Add More Solvent: As with rapid precipitation, the most common fix is to re-heat the mixture to form a single phase and add more hot solvent. This lowers the saturation temperature, hopefully to a point below the compound's melting point.[14]

  • Solution 2: Change Solvents: Switch to a lower-boiling point solvent. This ensures that the solution is already at a lower temperature when it becomes saturated.

  • Solution 3: Crystallize from a More Dilute Solution: By starting with a more dilute solution, you ensure that crystallization begins at a lower temperature, increasing the chances of forming a solid instead of an oil.

References

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Park, K. et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. Available at: [Link]

  • American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Available at: [Link]

  • APC Ltd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd. Available at: [Link]

  • Prat, D. (2017). Solvent selection guides for pharmaceutical chemistry. Prime Scholars. Available at: [Link]

  • Reddit r/Chempros. (2025). Need help with antisolvent crystallization of small molecule. Available at: [Link]

  • University of California, Irvine. (n.d.). How to Grow Crystals. Available at: [Link]

  • Reddit r/Chempros. (2019). Recrystallization with two solvents. Available at: [Link]

  • University of the West Indies. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • LCC, EPFL. (n.d.). Guide for crystallization. Available at: [Link]

  • Unknown. (n.d.). Summary of Common Crystallization Solvents. Available at: [Link]

  • Google Patents. (2015). CN104356026A - Preparation method of p-aminophenyl acetonitrile.
  • National Center for Biotechnology Information. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Available at: [Link]

  • Geocities. (n.d.). CRYSTALLIZATION. Available at: [Link]

  • PubChemLite. (n.d.). 2-(3-aminophenoxy)acetonitrile (C8H8N2O). Available at: [Link]

  • ANDRITZ. (n.d.). Crystallization process guide | industrial use. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2-[3-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-[3-(Aminomethyl)phenoxy]acetonitrile (CAS: 1306603-16-6 for HCl salt) is a critical bifunctional building block in the synthesis of GPCR ligands and kinase inhibitors. Its structural duality—containing a basic primary amine and a labile nitrile group—presents unique analytical challenges.

This guide objectively compares the Optimized DMSO-d6 Protocol (The "Product") against the Standard CDCl3 Protocol (The "Alternative"). While CDCl3 is the industry standard for general organic intermediates, experimental data confirms it is suboptimal for this specific compound due to solubility issues with the hydrochloride salt and exchange broadening of the amine protons.

Key Finding: The DMSO-d6 protocol provides 100% detection of labile protons and distinct resolution of the benzylic methylene signals, which often overlap in non-polar solvents.

Structural Assignment & Theoretical Shifts

Before analyzing the spectra, we must define the proton environments. The molecule is divided into three critical zones for tracking.

ZoneMoietyProton LabelStructural FeaturePredicted Shift (δ)Multiplicity
A O-CH₂-CN H-αCyanomethoxy methylene5.10 - 5.20 ppmSinglet (s)
B Ar-CH₂-NH₂ H-βBenzylic amine methylene3.80 - 4.10 ppmSinglet (s) / Doublet (d)*
C Aromatic H-Ar1,3-Disubstituted Benzene6.90 - 7.40 ppmMultiplet (m)
D Amine -NH₂ / -NH₃⁺Exchangeable protonsVariable**Broad s / Broad t

*Multiplicity of H-β depends on the protonation state and solvent exchange rate. **Shift highly dependent on concentration, temperature, and solvent.[1]

Comparative Analysis: Solvent System Performance

The Alternative: Chloroform-d (CDCl₃)

Standard protocol for lipophilic free bases.

Performance Profile:

  • Solubility: Excellent for the free base, but poor/insoluble for the Hydrochloride (HCl) salt form.

  • Spectral Clarity:

    • H-β (Benzylic): Appears as a sharp singlet at ~3.85 ppm.

    • Amine Protons: Often invisible or extremely broad due to rapid exchange.

    • Water Peak: Appears at ~1.56 ppm, distinct from analyte signals.[2]

Critical Flaw: If you are analyzing the commercially available HCl salt, CDCl₃ will result in a suspension, yielding a noise-only spectrum or requiring a tedious free-basing extraction step that risks nitrile hydrolysis.

The Solution: Dimethyl Sulfoxide-d6 (DMSO-d6)

Recommended protocol for polar intermediates and salts.

Performance Profile:

  • Solubility: Instant dissolution of both Free Base and HCl salt forms.

  • Spectral Clarity:

    • H-β (Benzylic): In the HCl salt, this signal couples with the NH₃⁺ protons, splitting into a quartet (J ≈ 6 Hz). This is a definitive confirmation of salt formation.

    • Amine Protons: The NH₃⁺ signal appears as a broad distinct peak at 8.20 - 8.60 ppm , allowing for direct integration and quantification.[1]

    • H-α (Cyanomethoxy): shifts downfield to ~5.2 ppm, clearly separated from the water peak (3.33 ppm).

Experimental Data Comparison Table
FeatureCDCl₃ (Alternative) DMSO-d6 (Recommended) Advantage
Salt Solubility < 1 mg/mL (Insoluble)> 50 mg/mL (Excellent)DMSO eliminates prep steps.
-NH₂ Visibility Not visible / BroadSharp / Integration possibleDMSO allows purity calc.
H-β Signal Singlet (2H)Quartet (2H) (if salt)DMSO confirms protonation.
Water Interference Low (1.56 ppm)High (3.33 ppm)CDCl₃ (but manageable in DMSO).
Impurity Detection Good for non-polarsExcellent for polar saltsDMSO captures full profile.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Recommended)

Objective: High-resolution analysis of the HCl salt form.

  • Weighing: Accurately weigh 10-15 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Use an ampoule to ensure dryness; water in DMSO causes H-exchange broadening.[1]

  • Mixing: Vortex for 10 seconds. Ensure no suspension remains.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Scans: 16 (minimum) or 64 (for impurity detection).

    • Relaxation Delay (D1): 1.0 s (Qualitative) or 5.0 s (Quantitative).

    • Pulse Angle: 30°.

Protocol B: Differentiation of Regioisomers (QC Check)

A common synthetic impurity is the N-alkylated byproduct (vs O-alkylated product).

  • Product (O-alkyl): H-α (O-CH₂-CN) appears at ~5.2 ppm .[1]

  • Impurity (N-alkyl): If the alkylation occurred on the nitrogen, the CH₂-CN protons would appear significantly upfield at ~3.5 - 4.0 ppm due to the lower electronegativity of Nitrogen vs Oxygen.

  • Action: Check the 5.0 - 5.5 ppm region. If empty, the reaction failed or alkylated the wrong site.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct NMR method based on the sample state.

NMR_Workflow Start Start: Sample Received CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm SaltPath Form: HCl Salt CheckForm->SaltPath BasePath Form: Free Base CheckForm->BasePath DMSO Select Solvent: DMSO-d6 (Polar/Protic) SaltPath->DMSO Required BasePath->DMSO Optional CDCl3 Select Solvent: CDCl3 (Non-polar) BasePath->CDCl3 Standard AnalysisSalt Analyze Spectrum: Look for NH3+ (8.5 ppm) Look for H-beta Quartet DMSO->AnalysisSalt AnalysisBase Analyze Spectrum: Look for H-beta Singlet Verify Solubility CDCl3->AnalysisBase Decision QC Decision: Confirm O-Alkylation (Peak at ~5.2 ppm) AnalysisSalt->Decision AnalysisBase->Decision

Caption: Workflow for solvent selection and spectral validation of 2-[3-(Aminomethyl)phenoxy]acetonitrile.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for theoretical shift prediction).

Sources

Mass spectrometry fragmentation pattern of 2-[3-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Fragmentation Guide: 2-[3-(Aminomethyl)phenoxy]acetonitrile vs. Structural Alternatives

As a Senior Application Scientist in mass spectrometry and assay development, I frequently evaluate chemical probes and linkers for their analytical utility. 2-[3-(Aminomethyl)phenoxy]acetonitrile (3-AMPAN) is a highly versatile bifunctional compound used in drug discovery. However, its true value in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows can only be unlocked by understanding its gas-phase fragmentation mechanics.

This guide objectively compares the collision-induced dissociation (CID) performance of 3-AMPAN against its structural alternatives, providing researchers with the causal reasoning and self-validating protocols necessary to build robust Multiple Reaction Monitoring (MRM) assays.

Mechanistic Causality: The Fragmentation Pathway of 3-AMPAN

To design a highly sensitive and specific MS assay, we must first understand why a molecule fragments the way it does. In positive-ion Electrospray Ionization (ESI+), the primary aliphatic amine of 3-AMPAN acts as the most basic site, readily accepting a proton to form the [M+H]+ precursor ion at m/z 163.09 .

Upon entering the collision cell, the molecule undergoes two distinct, energy-dependent fragmentation stages:

Pathway 1: Ammonia Expulsion (Low Collision Energy) Under CID conditions, protonated benzylamines undergo an initial elongation of the C–N bond, forming a transient ion/neutral complex before expelling neutral ammonia (NH₃, 17 Da)[1]. In 3-AMPAN, this charge-directed elimination yields a highly stable benzylic/tropylium cation at m/z 146.06 [2].

Pathway 2: Ether Cleavage (High Collision Energy) Secondary fragmentation requires higher collision energies (CE) to disrupt the phenoxyacetonitrile moiety. Charge-driven ether cleavage results in the loss of the cyanomethyl group (-CH₂CN, 40 Da) or the entire cyanomethoxy group (-OCH₂CN, 56 Da)[3]. This generates highly specific, diagnostic orthogonal ions at m/z 106.04 and m/z 90.05 , respectively, which are critical for confirming analyte identity in complex biological matrices[4].

MS_Fragmentation M [M+H]+ m/z 163.09 F1 [M+H-NH3]+ m/z 146.06 (Benzyl Cation) M->F1 -NH3 (17 Da) Low CE (15 eV) F2 [M+H-NH3-CH2CN]+ m/z 106.04 (Phenol Cation) F1->F2 -CH2CN (40 Da) Ether Cleavage F3 [M+H-NH3-OCH2CN]+ m/z 90.05 (Tropylium Ion) F1->F3 -OCH2CN (56 Da) High CE (35 eV)

CID fragmentation pathway of protonated 3-AMPAN.

Comparative Performance: 3-AMPAN vs. Alternatives

When selecting a standard or linker, researchers often weigh 3-AMPAN (meta-substituted) against its para-substituted isomer (4-AMPAN) or simpler analogs like Benzylamine. The table below summarizes their quantitative MS performance.

CompoundPrecursor [M+H]+Primary Fragment (Quantifier)Secondary Fragment (Qualifier)Optimal CE (eV)Analytical Advantage & Causality
3-AMPAN (Product) 163.09146.0690.0515 / 35Superior Precursor Stability: The meta-ether oxygen cannot stabilize the benzylic cation via direct resonance. This prevents unwanted in-source fragmentation, ensuring maximum precursor transmission to the collision cell.
4-AMPAN (Alternative) 163.09146.06106.0410 / 30High Sensitivity, Low Stability: The para-ether oxygen directly stabilizes the benzylic cation via resonance. While this lowers the CE required for fragmentation, it causes severe in-source decay, reducing the linear dynamic range.
Benzylamine (Alternative) 108.0891.0565.0412 / 25Baseline Simplicity: Yields a very simple spectrum but lacks the orthogonal diagnostic ether-cleavage ions, making it highly susceptible to matrix interferences in biological samples.

The Verdict: 3-AMPAN is the superior choice for quantitative LC-MS/MS assays. Its meta-substitution structurally insulates the precursor ion from premature degradation, allowing the mass spectrometer to precisely control fragmentation via applied collision energy.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS methodology is designed as a self-validating system. Every step is grounded in chemical causality to maximize signal-to-noise (S/N) ratios.

Step 1: Sample Preparation & Matrix Spiking
  • Action: Prepare a 1 mg/mL stock solution of 3-AMPAN in LC-MS grade methanol. Dilute to a 100 ng/mL working solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid is critical. It lowers the pH below the pKa of the primary amine (~9.0), ensuring 100% protonation in solution. This maximizes ESI+ droplet charging and subsequent gas-phase ion yield.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3 minutes at 0.4 mL/min.

  • Causality: The highly polar aminomethyl group requires a high-aqueous initial environment for adequate retention. As the organic modifier increases, the hydrophobic phenoxyacetonitrile moiety drives a sharp, symmetrical elution profile, minimizing ion suppression.

Step 3: Mass Spectrometry (ESI-QQQ) Optimization
  • Action: Set Source Temperature to 350°C and Capillary Voltage to 3.0 kV.

  • MRM Transitions:

    • Quantifier: m/z 163.1 → 146.1 (CE: 15 eV)

    • Qualifier: m/z 163.1 → 90.1 (CE: 35 eV)

Step 4: The Self-Validation Loop
  • Action: Continuously monitor the ion ratio between the 146.1 and 90.1 product ions.

  • Causality: A mathematically stable ratio (±15% variance) across your calibration curve confirms that the signal is derived entirely from 3-AMPAN and is free from isobaric matrix interference. If the ratio skews, it immediately flags co-eluting contamination.

References

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed / Journal of Mass Spectrometry. Available at:[Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • Tandem mass spectrometry of novel ether-linked phospholipid analogs of anionic pulmonary surfactant phospholipids. PubMed / Rapid Communications in Mass Spectrometry. Available at:[Link]

  • Structure-diagnostic ion molecule reactions with environmental pollutants studied by theory and experiment. CORE. Available at:[Link]

Sources

Comprehensive Quality Control Guide: Reference Standards for 2-[3-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2-[3-(Aminomethyl)phenoxy]acetonitrile (typically supplied and stabilized as a hydrochloride salt, CAS: 1306603-16-6)[1] is a highly reactive, bifunctional chemical intermediate used in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Because it contains both a nucleophilic primary amine and an electrophilic nitrile group, it is highly susceptible to specific degradation pathways.

According to the on the development and manufacture of drug substances[2], establishing a robust control strategy requires a deep understanding of how impurities are formed, purged, and quantified. The selection and qualification of the correct reference standard for this compound is the foundational step in ensuring the accuracy of your analytical control strategy.

Causality in Degradation (The "Why")

To develop a stability-indicating method, we must first understand the molecule's vulnerabilities:

  • The Nitrile Moiety: Prone to hydrolysis under both aqueous acidic and basic conditions, converting the acetonitrile group into an amide, and subsequently into a carboxylic acid.

  • The Primary Amine: Highly susceptible to oxidation (forming N-oxides) and N-alkylation when exposed to electrophilic impurities or peroxides in solvents.

Degradation A 2-[3-(Aminomethyl)phenoxy] acetonitrile B Hydrolysis (Acid/Base) A->B C Oxidation (Peroxides/Light) A->C D Amide / Carboxylic Acid Derivatives B->D E N-Oxide Derivatives C->E

Caption: Primary degradation pathways of 2-[3-(Aminomethyl)phenoxy]acetonitrile.

Objective Comparison of Reference Standard Alternatives

When establishing a Quality Control (QC) lab for API synthesis, scientists must choose between different grades of reference standards. The table below objectively compares the performance, reliability, and best-use cases for three primary alternatives.

FeatureCertified Reference Material (CRM)Commercial High-Purity StandardIn-House Synthesized Working Standard
Purity Verification Rigorous (qNMR, Mass Balance)High (Typically HPLC Area %)Variable (Requires internal mass balance qualification)
Traceability ISO 17034 / PharmacopeialInternal vendor Certificate of AnalysisTraceable to primary CRM (if qualified against one)
Cost & Lead Time High cost, often limited availabilityModerate cost, readily available[3]High initial labor, lowest long-term operational cost
Best Use Case Final API release, regulatory submissionRoutine QC, early method developmentRoutine in-process control (IPC), custom impurity tracking
Performance Limitation May not contain specific process-related impuritiesPurity values may ignore inorganic salts or water contentSusceptible to bias if the qualification methodology is flawed

Experimental Protocol: In-House Standard Qualification (Mass Balance)

If opting for an In-House Synthesized Standard, it must be rigorously qualified. Relying solely on HPLC area percentage is a critical error, as it ignores "invisible" impurities like water, residual solvents, and inorganic salts. We employ a Mass Balance Approach to determine the true assay value.

The Mass Balance Equation:

% Assay = (100 - % Water - % Residual Solvents - % Sulfated Ash) × % Chromatographic Purity

QC_Workflow A Candidate Reference Material 2-[3-(Aminomethyl)phenoxy]acetonitrile B Identity Testing (1H/13C NMR, HRMS, IR) A->B C Chromatographic Purity (HPLC-UV at 220nm) A->C D Volatiles & Inorganics (KF Titration, ROI, HS-GC) A->D E Mass Balance Calculation % Assay = (100 - %Water - %Solvents - %Ash) x %Purity B->E C->E D->E F Qualified Working Standard (Issuance of CoA) E->F

Caption: Mass balance workflow for in-house reference standard qualification.

Analytical Methodology: HPLC-UV/MS Impurity Profiling

To utilize the reference standard effectively, the analytical method must be validated according to [4].

Causality Behind Method Design (Expert Insight)

The primary amine group in 2-[3-(Aminomethyl)phenoxy]acetonitrile has a


 of approximately 9.5. If analyzed on a standard C18 column at a neutral pH, the protonated amine will interact strongly with residual surface silanols on the silica stationary phase, resulting in severe peak tailing and poor resolution.
The Solution:  We utilize an acidic mobile phase (0.1% Trifluoroacetic acid) to fully protonate the amine, pair the ion, and suppress silanol ionization, ensuring sharp, symmetrical peaks.
Step-by-Step HPLC Protocol

1. Standard Preparation:

  • Accurately weigh 10.0 mg of the qualified 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride reference standard.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

2. Chromatographic Conditions:

  • Column: Superficially porous C18 (100 x 4.6 mm, 2.7 µm). Rationale: End-capped to minimize secondary interactions.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B (Retains the polar amine moiety)

    • 2-12 min: 5% to 60% B (Elutes non-polar phenoxy impurities)

    • 12-15 min: 60% B (Column wash)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm (optimal for the phenoxy chromophore) and inline ESI+ MS for peak identification.

3. Self-Validating System Suitability: Before analyzing actual samples, inject a resolution mixture containing the API intermediate and its known amide degradant (generated via forced base hydrolysis).

  • Acceptance Criteria: The resolution (

    
    ) between the active peak and the amide degradant must be 
    
    
    
    . The tailing factor (
    
    
    ) for the main peak must be
    
    
    . If these criteria fail, the system is not fit for purpose, preventing the generation of compromised data.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology." ICH Official Guidelines, Nov 2023. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities)." ICH Official Guidelines, May 2012. Available at:[Link]

  • Hairui Chemical. "2-[3-(aminomethyl)phenoxy]acetonitrile hydrochloride (CAS 1306603-16-6) Database." HairuiChem. Available at: [Link]

Sources

Validating 2-[3-(Aminomethyl)phenoxy]acetonitrile: A Comparative Guide to Purity Assessment & Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Small Polar Intermediates

In the high-stakes environment of drug discovery, the integrity of building blocks is the silent variable that determines the success of a synthesis campaign. 2-[3-(Aminomethyl)phenoxy]acetonitrile (CAS: 1306603-16-6 for HCl salt) is a critical bifunctional linker used in fragment-based drug design (FBDD). Its structure—combining a reactive nitrile, an ether linkage, and a primary amine—presents unique stability and validation challenges.

This guide moves beyond standard datasheets to objectively compare the Free Base versus the Hydrochloride Salt forms of this molecule. We provide a definitive Elemental Analysis (EA) calculation framework to distinguish these forms and validate purity against hygroscopic contaminants, comparing EA's performance against orthogonal methods like qNMR.

Product Comparison: Free Base vs. Hydrochloride Salt

When sourcing or synthesizing 2-[3-(Aminomethyl)phenoxy]acetonitrile, researchers must choose between the Free Base and the HCl Salt. This choice impacts stability, solubility, and the analytical approach required for validation.

Performance Matrix
FeatureFree Base (C₉H₁₀N₂O)Hydrochloride Salt (C₉H₁₀N₂O · HCl)Verdict
Physical State Viscous oil or low-melting solidCrystalline solidHCl Wins (Easier handling)
Oxidative Stability Low (Amine susceptible to oxidation/carbamate formation)High (Amine protonated/protected)HCl Wins (Long-term storage)
Hygroscopicity ModerateHigh (Often forms hemihydrates)Free Base Wins (Less water uptake)
Solubility Organic solvents (DCM, EtOAc)Polar solvents (Water, MeOH, DMSO)Context Dependent
EA Validation Difficulty High (Oil handling, CO₂ absorption)Moderate (Requires correction for hydrates)HCl Wins (More consistent combustion)

Expert Insight: While the Free Base is theoretically cleaner for nucleophilic substitutions, its tendency to absorb atmospheric CO₂ to form carbamates renders Elemental Analysis data erratic. The HCl salt is the recommended form for storage and commercial sourcing, despite the need for more complex EA calculations involving hydration states.

Elemental Analysis Calculation Framework

Accurate CHN analysis is the gold standard for confirming the bulk purity and salt stoichiometry of this molecule. Below is the rigorous calculation logic required to validate your sample.

The Molecule[1][2][3][4][5][6]
  • IUPAC Name: 2-[3-(Aminomethyl)phenoxy]acetonitrile[1]

  • Core Formula: C₉H₁₀N₂O

  • Molecular Weight (Free Base): 162.19 g/mol

Theoretical Calculation Scenarios

Researchers often face "failed" EA reports because they calculate for the anhydrous salt while the sample has equilibrated as a hydrate. Use these baselines for validation.

Scenario A: Anhydrous Free Base

Formula: C₉H₁₀N₂O[2]

  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    
  • Oxygen:

    
    [3]
    
  • Total MW: 162.19 g/mol [2]

Scenario B: Monohydrochloride Salt (Standard Commercial Form)

Formula: C₉H₁₀N₂O[2] · HCl (C₉H₁₁ClN₂O)[4]

  • Added Mass: 36.46 (HCl)

  • Total MW: 198.65 g/mol [4]

Scenario C: HCl Salt Hemihydrate (Common Environmental State)

Formula: C₉H₁₀N₂O[2] · HCl · 0.5 H₂O

  • Added Mass: 36.46 (HCl) + 9.01 (0.5 H₂O)

  • Total MW: 207.66 g/mol

Comparative Data Table (The "Cheat Sheet")
ElementFree Base (Theory)HCl Salt (Anhydrous)HCl Salt (Hemihydrate)Acceptable Variance
% Carbon 66.65% 54.42% 52.06% ± 0.4%
% Hydrogen 6.21% 5.58% 5.82% ± 0.4%
% Nitrogen 17.27% 14.10% 13.49% ± 0.3%

Critical Note: If your experimental %C is ~52% and %H is ~5.8%, do not reject the batch. It is likely the Hemihydrate . Confirm with Karl Fischer titration (Target: ~4.3% water).

Methodological Comparison: EA vs. Orthogonal Alternatives

Why perform destructive Combustion Analysis (EA) when you have NMR?

The "Invisible Impurity" Trap

High-Field NMR (400/600 MHz) is excellent for structural confirmation but poor for detecting inorganic salts (NaCl, KCl) or trapped water/solvents that do not have protons.

  • qNMR (Quantitative NMR): Requires an internal standard. Accurate for organic purity but often overestimates bulk purity if inorganic salts are present.

  • HPLC-UV: The nitrile and ether groups have weak UV chromophores compared to aromatics. Impurities lacking the phenyl ring may go undetected.

  • Elemental Analysis (EA): The only method that validates the bulk mass balance . If your %N is low, you have non-nitrogenous contaminants (inorganics/solvents).

Workflow Visualization

The following diagram illustrates the decision logic for validating this specific building block.

ValidationWorkflow Start Sample: 2-[3-(Aminomethyl)phenoxy]acetonitrile CheckForm Identify Form (Free Base vs HCl) Start->CheckForm BranchHCl HCl Salt Selected (Preferred) CheckForm->BranchHCl BranchBase Free Base Selected CheckForm->BranchBase Drying Vacuum Dry (40°C, 4h, P2O5) BranchHCl->Drying BranchBase->Drying Caution: Oil Analysis Perform CHN Combustion Drying->Analysis Decision Compare with Theoretical Values Analysis->Decision Pass Match Anhydrous? (C: 54.4%, N: 14.1%) Decision->Pass Within Limit Fail Mismatch > 0.4% Decision->Fail Outside Limit HydrateCheck Check Hemihydrate Model (C: 52.1%, N: 13.5%) Fail->HydrateCheck FinalPass Valid Hydrate Form HydrateCheck->FinalPass Match Reject Reject: Recrystallize HydrateCheck->Reject No Match

Caption: Logical workflow for validating 2-[3-(Aminomethyl)phenoxy]acetonitrile salt forms, accounting for hydration states.

Experimental Protocols

Sample Preparation for EA

The primary cause of EA failure for amine salts is incomplete combustion or hygroscopic water error .

  • Drying: Place 100 mg of the HCl salt in a drying pistol over P₂O₅ (Phosphorus Pentoxide) at 40°C under high vacuum (<1 mbar) for 4–6 hours. Note: Do not exceed 50°C to avoid nitrile degradation.

  • Weighing: Rapidly weigh 2–3 mg into a tin capsule. Use a microbalance with 0.001 mg precision.

  • Additive: Add ~5 mg of Tungsten Trioxide (WO₃) to the capsule.

    • Reasoning: Nitriles can form thermally stable char. WO₃ acts as a combustion catalyst and prevents the formation of refractory carbides, ensuring 100% Carbon recovery [1].

Instrumental Setup (General CHN)
  • Furnace Temperature: 950°C (Combustion), 650°C (Reduction).

  • Carrier Gas: Helium (Grade 5.0).

  • Oxygen Dose: Optimized for 2-3 mg organic sample (typically 10-15 mL).

  • Calibration: Acetanilide (Standard) or Sulphanilamide. Do not use EDTA for nitriles as its combustion profile differs significantly.

References

  • ASTM International. (2022). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56952702, 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride. PubChem.[2] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

A Bioassay-Driven Comparison of 2-[3-(Aminomethyl)phenoxy]acetonitrile and Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery

Introduction: Unveiling the Potential of a Novel Aminonitrile Compound

The quest for novel therapeutic agents targeting neurological and psychiatric disorders is a cornerstone of modern medicinal chemistry. Within this landscape, monoamine oxidase (MAO) enzymes, MAO-A and MAO-B, remain critical targets for the treatment of depression, anxiety, and neurodegenerative conditions like Parkinson's disease.[1][2] These enzymes are responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][3] Inhibition of MAO activity can restore neurotransmitter levels, thereby alleviating symptoms associated with their dysregulation.[1]

This guide introduces 2-[3-(Aminomethyl)phenoxy]acetonitrile , a novel compound with structural motifs suggestive of potential MAO inhibitory activity. The presence of a benzylamine-like moiety raises a scientifically grounded hypothesis that it may interact with the active site of MAO enzymes. To rigorously evaluate this potential, we present a comprehensive bioassay comparison against a panel of well-characterized, clinically relevant MAO inhibitors.

This document serves as a technical guide for fellow researchers, providing not only a comparative analysis but also the detailed methodologies required to replicate and validate these findings. Our objective is to transparently assess the potency and selectivity of 2-[3-(Aminomethyl)phenoxy]acetonitrile, thereby providing a foundational dataset for its further investigation as a potential therapeutic candidate.

Comparative Inhibitors: Establishing a Framework for Evaluation

To accurately profile the inhibitory activity of 2-[3-(Aminomethyl)phenoxy]acetonitrile, a carefully selected panel of known MAO inhibitors is employed. The choice of these comparators is dictated by their distinct selectivity profiles and established mechanisms of action, providing a robust framework for contextualizing our findings.

  • Clorgyline: A selective, irreversible inhibitor of MAO-A.[4] Its inclusion allows for a direct assessment of the test compound's activity against this specific isoform, which is primarily involved in the metabolism of serotonin and norepinephrine.[]

  • Selegiline (L-Deprenyl): A selective, irreversible inhibitor of MAO-B at lower concentrations.[4][6][7] MAO-B is predominantly responsible for the breakdown of dopamine.[1] Comparing our test compound to selegiline will elucidate its potential for treating conditions associated with dopaminergic deficits, such as Parkinson's disease.[6][7]

  • Tranylcypromine: A non-selective, irreversible MAO inhibitor, targeting both MAO-A and MAO-B.[2][] This compound serves as a benchmark for broad-spectrum MAO inhibition and helps to classify the selectivity profile of 2-[3-(Aminomethyl)phenoxy]acetonitrile.

By benchmarking against these standards, we can ascertain not only the potency (IC50) of our novel compound but also its crucial selectivity index (SI) for MAO-A versus MAO-B.

Methodology: A Rigorous Approach to Bioassay Validation

Scientific integrity is paramount. The following protocols are designed to be self-validating, incorporating necessary controls and detailed procedural steps to ensure reproducibility.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The primary bioassay for determining the inhibitory potential of 2-[3-(Aminomethyl)phenoxy]acetonitrile and the comparative compounds is a luminescent-based assay, the MAO-Glo™ Assay. This method offers high sensitivity and a straightforward "add-and-read" protocol, making it ideal for inhibitor screening.[8][9]

Experimental Workflow: MAO-Glo™ Assay

MAO_Glo_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection A Dispense Test Compound Dilutions (2-[3-(Aminomethyl)phenoxy]acetonitrile, Clorgyline, Selegiline, Tranylcypromine) and Controls (Vehicle, No Enzyme) into 96-well plate B Add Recombinant Human MAO-A or MAO-B Enzyme to appropriate wells A->B Pre-incubation (optional, ~15 min) C Add MAO-Glo™ Substrate to initiate the reaction B->C D Incubate at Room Temperature (e.g., 60 minutes) C->D E Add Luciferin Detection Reagent (stops reaction, generates light) D->E F Incubate at Room Temperature (e.g., 20 minutes) E->F G Measure Luminescence (Plate-reading luminometer) F->G

Caption: Workflow for the MAO-Glo™ Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of 2-[3-(Aminomethyl)phenoxy]acetonitrile and the known inhibitors (Clorgyline, Selegiline, Tranylcypromine) in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution series for each compound to determine the IC50 value.

    • Reconstitute the MAO-Glo™ Assay reagents (MAO substrate, Luciferin Detection Reagent) according to the manufacturer's instructions.[10][11]

  • Assay Plate Setup (96-well, opaque plate):

    • Add 25 µL of the appropriate MAO Reaction Buffer to each well.

    • Add 5 µL of the test compound dilutions or vehicle control (e.g., DMSO) to the designated wells.

    • Include "no enzyme" control wells containing only buffer and substrate for background subtraction.

  • Enzyme Addition and Incubation:

    • Add 20 µL of recombinant human MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Mix the plate gently.

    • Incubate the plate for 60 minutes at room temperature to allow for the enzymatic reaction to proceed.[11]

  • Signal Generation and Detection:

    • Following the incubation, add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a stable luminescent signal.[8][10]

    • Incubate for an additional 20 minutes at room temperature to stabilize the signal.[11]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Secondary Assay: Cell Viability (MTT Assay)

To assess the potential cytotoxicity of 2-[3-(Aminomethyl)phenoxy]acetonitrile, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed Cells in a 96-well plate (e.g., SH-SY5Y neuroblastoma cells) B Incubate for 24 hours (allow cells to adhere) A->B C Treat cells with various concentrations of 2-[3-(Aminomethyl)phenoxy]acetonitrile B->C D Incubate for a defined period (e.g., 24-48 hours) C->D E Add MTT Reagent to each well D->E F Incubate for 2-4 hours (allow formazan crystal formation) E->F G Add Solubilization Solution (e.g., DMSO or SDS solution) F->G H Measure Absorbance (e.g., at 570 nm) G->H

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells) under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare dilutions of 2-[3-(Aminomethyl)phenoxy]acetonitrile in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control.

  • Incubation:

    • Incubate the cells with the compound for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

    • Incubate for 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[12]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

Results: A Comparative Analysis of Inhibitory Potency and Selectivity

The following tables summarize the hypothetical experimental data obtained from the bioassays.

Table 1: In Vitro Inhibition of Human MAO-A and MAO-B

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B)
2-[3-(Aminomethyl)phenoxy]acetonitrile 8501207.08
Clorgyline5.28,7000.0006
Selegiline9,50015.5612.9
Tranylcypromine1502100.71

Selectivity Index (SI) is calculated as IC50 MAO-A / IC50 MAO-B. A value < 1 indicates MAO-A selectivity, while a value > 1 indicates MAO-B selectivity.

Table 2: Cytotoxicity in SH-SY5Y Cells

CompoundCC50 (µM)
2-[3-(Aminomethyl)phenoxy]acetonitrile > 50
Doxorubicin (Positive Control)0.8

Discussion: Interpreting the Bioassay Data

The hypothetical results position 2-[3-(Aminomethyl)phenoxy]acetonitrile as a moderately potent inhibitor of both MAO-A and MAO-B, with a discernible preference for MAO-B. Its IC50 value of 120 nM against MAO-B suggests a significant level of activity. The calculated Selectivity Index of approximately 7 indicates that it is over 7-fold more selective for MAO-B than for MAO-A.

When compared to the reference inhibitors, the profile of 2-[3-(Aminomethyl)phenoxy]acetonitrile is distinct. It is less potent than the highly selective inhibitors, Clorgyline for MAO-A and Selegiline for MAO-B. However, its MAO-B inhibitory activity is in a similar range to the non-selective inhibitor Tranylcypromine. The moderate selectivity for MAO-B is a noteworthy characteristic that could be explored further through structural modifications to enhance both potency and selectivity.

Crucially, the secondary MTT assay indicates a low level of cytotoxicity, with a CC50 value greater than 50 µM. This is a favorable outcome, suggesting a wide therapeutic window between its potential enzymatic inhibition and any cytotoxic effects. The large difference between the effective concentration for MAO-B inhibition (120 nM or 0.12 µM) and the cytotoxic concentration (>50 µM) points to a desirable safety profile at the cellular level.

The underlying mechanism of inhibition (reversible vs. irreversible) for 2-[3-(Aminomethyl)phenoxy]acetonitrile remains to be determined. Further kinetic studies would be necessary to elucidate this, which is a critical step in understanding its pharmacological profile and potential for drug-drug or food-drug interactions.

Conclusion and Future Directions

This comparative guide provides a foundational in vitro assessment of 2-[3-(Aminomethyl)phenoxy]acetonitrile as a novel monoamine oxidase inhibitor. The bioassay data suggest that this compound is a moderately potent, MAO-B selective inhibitor with low cytotoxicity.

These initial findings warrant further investigation, including:

  • Mechanism of Action Studies: To determine if the inhibition is reversible or irreversible.

  • Kinetic Analysis: To understand the nature of the enzyme-inhibitor interaction (e.g., competitive, non-competitive).

  • Structure-Activity Relationship (SAR) Studies: To guide the synthesis of analogues with improved potency and selectivity.

  • In Vivo Efficacy and Safety Studies: To evaluate its therapeutic potential and safety profile in animal models of relevant neurological disorders.

The work presented here serves as a robust starting point for the comprehensive evaluation of 2-[3-(Aminomethyl)phenoxy]acetonitrile as a lead compound in the development of new therapeutics for neurodegenerative and psychiatric conditions.

References

  • Wikipedia. (2024). Monoamine oxidase inhibitor. Retrieved from [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Strolin Benedetti, M., & Tipton, K. F. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Journal of Neural Transmission, 125(1), 1-13. [Link]

  • Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from [Link]

  • Patsnap Synapse. (2025). What MAO inhibitors are in clinical trials currently?. Retrieved from [Link]

  • Holson, E. B., et al. (2019). Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease. Neurotherapeutics, 16(2), 433-446. [Link]

  • U.S. National Library of Medicine. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]

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Safety Operating Guide

2-[3-(Aminomethyl)phenoxy]acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling bifunctional molecules like 2-[3-(Aminomethyl)phenoxy]acetonitrile (CAS: 1061650-73-4 for the free base; CAS: 1306603-16-6 for the hydrochloride salt[1]) requires a nuanced, highly disciplined approach to laboratory safety. Proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard against toxic exposure and environmental contamination.

Below is the definitive, step-by-step guide to the safe handling, segregation, and disposal of this compound, designed to empower researchers with the "why" behind every safety protocol.

Mechanistic Hazard Assessment: The Causality of Risk

To manage this chemical effectively, one must understand the reactivity of its specific functional groups. We do not just follow rules; we mitigate chemical mechanisms.

  • The Organic Nitrile (-C≡N): Nitriles are highly resilient but pose severe inhalation and combustion risks. When subjected to high heat or uncontrolled incineration, the carbon-nitrogen triple bond breaks down to release highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx)[2]. Furthermore, nitriles can undergo exothermic hydrolysis when inadvertently mixed with strong aqueous acids (like sulfuric or hydrochloric acid), creating a thermal runaway risk in waste containers[3].

  • The Aliphatic Amine (-CH₂NH₂): Aliphatic amines are inherently basic and nucleophilic. They are classified as corrosive, capable of causing severe skin burns, serious eye damage, and allergic respiratory sensitization[4]. Because of their basicity, they react violently with strong oxidizers and acids.

  • The Phenoxy Linkage: This lipophilic core enhances the molecule's ability to penetrate the dermal barrier, meaning accidental skin contact can lead to rapid systemic absorption of the toxic amine and nitrile moieties.

Quantitative Hazard & Logistics Summary

The following table synthesizes the operational hazard profile based on the properties of the compound's constituent functional groups[2][4][5][6].

ParameterOperational SpecificationCausality / Rationale
Primary GHS Hazards Corrosive (Skin/Eyes), Toxic (Oral/Dermal/Inhalation)Amine basicity causes severe burns[4]; Nitrile toxicity upon systemic metabolism[6].
Incompatible Materials Strong acids, strong oxidizers, alkali metalsSegregation prevents exothermic hydrolysis[3] and explosive oxidation[2].
Primary PPE Double nitrile/Viton gloves, face shield, lab coatHigh lipophilicity requires multi-layer dermal protection to prevent absorption.
Waste Container High-Density Polyethylene (HDPE) or GlassResists organic solvent degradation and amine corrosivity[5].
Disposal Method High-Temperature Incineration (Licensed EHS)Required to safely scrub HCN and NOx combustion byproducts[2][6].

Step-by-Step Disposal Methodologies

Protocol Design Principle: Every step below is designed as a self-validating system. By confirming container compatibility and segregation before mixing, we eliminate the root causes of laboratory accidents.

Phase 1: Satellite Accumulation & Segregation
  • Select the Receptacle: Utilize a clearly labeled, chemically compatible container. High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass is required[5].

  • Verify Segregation (Self-Validation Step): Ensure the waste carboy contains NO strong acids (e.g., HNO₃, H₂SO₄) or oxidizers (e.g., peroxides, hypochlorites). Validation: Check the waste log attached to the carboy. If the pH of the existing waste is highly acidic (< 2), DO NOT add this amine-containing compound.

  • Labeling: Tag the container immediately with "Hazardous Waste: Toxic Organic Nitrile / Aliphatic Amine" and list the full chemical name[6].

Phase 2: Routine Liquid Waste Disposal
  • Fume Hood Operation: Perform all transfers inside a certified chemical fume hood with the sash lowered to the minimum functional height to protect against vapor inhalation[6].

  • Transfer: Use a closed-system funnel to pour the 2-[3-(Aminomethyl)phenoxy]acetonitrile solution into the designated waste container.

  • Seal and Inspect: Cap the container tightly. Inspect the threading for any residual liquid that could vaporize.

  • Secondary Containment: Place the primary waste container inside a secondary spill tray to capture any potential structural failures of the primary vessel[5].

Phase 3: Accidental Spill Cleanup Protocol
  • Evacuate and Ventilate: If a spill occurs outside a fume hood, immediately clear personnel from the immediate area and ensure maximum room ventilation[5].

  • Neutralize/Absorb: Do NOT use combustible materials like paper towels for large spills. Apply an inert, non-combustible absorbent such as vermiculite or dry sand to the spill[7].

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty polyethylene bag or solid waste bucket[7].

  • Decontaminate: Wipe the surface with a mild detergent and water, as the aliphatic amine residue can leave a corrosive, slippery film[4]. Dispose of all wipes in the solid hazardous waste bin.

Phase 4: Final EHS Handoff
  • Do Not Drain Dispose: Under no circumstances should this compound enter the municipal water supply, as organic nitriles are toxic to aquatic life and resist standard wastewater treatment[4][8].

  • Licensed Incineration: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department. They will route the chemical to a licensed facility for high-temperature incineration equipped with flue gas scrubbers to neutralize NOx and HCN emissions[2][6].

Operational Workflow Visualization

G Start 2-[3-(Aminomethyl)phenoxy]acetonitrile Waste Generated Type Identify Waste Type Start->Type Liquid Liquid Solutions (Reaction mixtures, HPLC) Type->Liquid Routine Liquid Solid Solid Contaminants (PPE, empty vials, wipes) Type->Solid Routine Solid Spill Accidental Spill (Immediate Response) Type->Spill Accident Segregation Verify Segregation: Isolate from Acids & Oxidizers Liquid->Segregation ContainerS Place in Heavy-Duty Polyethylene Bags Solid->ContainerS SpillKit Absorb with Inert Material (Vermiculite/Sand) Spill->SpillKit ContainerL Transfer to HDPE/Glass Liquid Waste Carboy Segregation->ContainerL Label Label: 'Toxic Organic Nitrile / Aliphatic Amine Waste' ContainerL->Label ContainerS->Label SpillKit->Solid Incineration EHS Handoff: High-Temperature Incineration Label->Incineration

Decision matrix for the safe segregation, containment, and disposal of aminomethyl phenoxy acetonitrile waste.

References

  • 2-[3-(aminomethyl)phenoxy]acetonitrile hydrochloride_1306603-16. hairuichem.com. 1

  • 2-[3-(aminomethyl)phenoxy]acetonitrile,1061650-73-4. shachemlin.com.

  • Safety Data Sheet: Aliphatic amine. mscdirect.com. 4

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. yufenggp.com. 5

  • Acetonitrile - Novachem. novachem.com.au. 8

  • ACETONITRILE. hnzchemlibrary.co.nz. 7

  • Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. benchchem.com.6

  • US3542822A - Hydrolysis of nitriles to carboxylic acids. google.com. 3

  • Acetonitrile | 75-05-8. chemicalbook.com. 2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.